Palmitoylcholine chloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2-hexadecanoyloxyethyl(trimethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-20-19-22(2,3)4;/h5-20H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABHLWJWDCWCRQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623013 | |
| Record name | 2-(Hexadecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2932-74-3 | |
| Record name | Palmitoylcholine chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2932-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Hexadecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Interaction: A Technical Guide to the Mechanism of Action of Palmitoylcholine Chloride on Protein Kinase C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Palmitoylcholine chloride on Protein Kinase C (PKC). Due to the limited direct research on this compound, this document synthesizes available data and extrapolates from studies on the closely related compound, Palmitoylcarnitine, to propose a likely mechanism. This guide is intended to be a valuable resource for researchers investigating lipid-mediated signaling and those involved in the development of novel therapeutics targeting PKC.
Executive Summary
This compound has been identified as an inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases crucial in cellular signal transduction.[1] While direct mechanistic studies on this compound are limited, research on the analogous molecule, Palmitoylcarnitine, suggests a modulatory role that goes beyond simple competitive inhibition. Evidence points towards an interference with the activation of conventional and novel PKC isoforms, potentially by altering the enzyme's conformation and preventing its translocation to the cell membrane. This guide will delve into the proposed mechanism of action, present the available quantitative data, outline potential downstream signaling consequences, and provide detailed experimental protocols for further investigation.
Proposed Mechanism of Action of this compound on PKC
The primary proposed mechanism of action of this compound on PKC is the inhibition of its activation, rather than direct competition at the active site. This is largely inferred from studies on Palmitoylcarnitine, which indicate an interference with the signaling cascade that leads to PKC activation.
One key aspect of this proposed mechanism is the disruption of the function of the C1 domain, which is responsible for binding diacylglycerol (DAG) and phorbol esters, leading to PKC translocation to the cell membrane and subsequent activation.[2] Studies on Palmitoylcarnitine have shown that it inhibits cellular responses induced by the phorbol ester TPA, a potent PKC activator that binds to the C1 domain.[3] Interestingly, Palmitoylcarnitine did not directly compete with TPA for binding to cell extracts, suggesting an allosteric or indirect mode of inhibition.[3]
Furthermore, Palmitoylcarnitine has been observed to cause the retention of PKCβ and PKCδ isoforms in the cytoplasm, preventing their translocation to the plasma membrane where they would normally be activated.[4] This supports the hypothesis that this compound may act by stabilizing an inactive conformation of PKC or by interfering with its interaction with membrane-bound activators.
Quantitative Data
The available quantitative data for the inhibitory effect of this compound on PKC is currently limited. The primary data point comes from supplier information, indicating an inhibitory concentration. More detailed studies are required to determine the potency (IC50) and efficacy across different PKC isoforms.
| Compound | Parameter | Value | PKC Isoform(s) | Reference |
| This compound | Inhibitory Concentration | 100 µM | Not Specified | [1] |
Potential Downstream Signaling Pathways
The inhibition of PKC by this compound is expected to have significant effects on downstream signaling pathways. PKC is a key regulator of the mitogen-activated protein kinase (MAPK) cascades, including the ERK1/2 and p38 MAPK pathways.[5][6] These pathways are involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.
Inhibition of specific PKC isoforms, such as PKCδ, could lead to a downregulation of the p38 and ERK1/2 pathways, which are often associated with stress responses and apoptosis.[5][6] Therefore, this compound could potentially modulate these cellular outcomes by attenuating PKC-mediated activation of these downstream kinases.
Experimental Protocols
To further elucidate the mechanism of action of this compound on PKC, the following experimental protocols are proposed.
In Vitro PKC Kinase Activity Assay
This protocol describes a radiometric filter-binding assay to measure the phosphotransferase activity of a specific PKC isoform in the presence of this compound.
Materials:
-
Recombinant human PKC isoform (e.g., PKCδ)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL BSA)
-
Lipid activator solution (e.g., 0.5 mg/mL phosphatidylserine, 0.05 mg/mL diacylglycerol)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
[γ-³²P]ATP
-
ATP solution
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, lipid activator solution, and the PKC substrate peptide.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add varying concentrations of this compound or vehicle control to the tubes.
-
Add the recombinant PKC enzyme to each tube to initiate a pre-incubation step.
-
Start the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Transfer the P81 papers to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of PKC inhibition for each concentration of this compound and determine the IC50 value.
Cellular PKC Translocation Assay
This protocol uses immunofluorescence microscopy to visualize the effect of this compound on the subcellular localization of a specific PKC isoform in response to an activator.
Materials:
-
Cell line expressing the PKC isoform of interest (e.g., HEK293 cells transiently transfected with GFP-tagged PKCδ)
-
Cell culture medium and supplements
-
Glass coverslips
-
This compound
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody against the PKC isoform (if not tagged)
-
Fluorescently labeled secondary antibody (if necessary)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed the cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with either this compound or vehicle control for a specified time.
-
Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce PKC translocation. A control group should remain unstimulated.
-
Wash the cells with PBS and fix them with PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
If not using a fluorescently tagged PKC, incubate with a primary antibody against the PKC isoform, followed by a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope, capturing the localization of the PKC isoform (and the nucleus).
-
Analyze the images to quantify the translocation of PKC from the cytoplasm to the plasma membrane or other cellular compartments.
Conclusion and Future Directions
This compound is an inhibitor of Protein Kinase C, likely acting through the modulation of the enzyme's activation and translocation. While the precise molecular interactions remain to be fully elucidated, evidence from the related compound Palmitoylcarnitine provides a strong foundation for a proposed mechanism involving the interference with the C1 domain-mediated activation cascade.
Future research should focus on:
-
Direct Binding Studies: Investigating the direct binding of this compound to various PKC isoforms and their individual domains (C1a, C1b, C2) to identify the specific interaction site.
-
Isoform Specificity: Determining the IC50 values of this compound for a panel of PKC isoforms to understand its selectivity.
-
Elucidation of Downstream Effects: Confirming the impact of this compound on downstream signaling pathways, such as the ERK1/2 and p38 MAPK cascades, in relevant cellular models.
-
Structural Studies: Obtaining co-crystal structures of this compound with a PKC regulatory domain to visualize the binding mode at an atomic level.
A more in-depth understanding of the mechanism of action of this compound will be invaluable for its potential application as a research tool and for the development of novel therapeutic agents targeting PKC-mediated signaling pathways.
References
- 1. Palmitoylcholine (chloride) | TargetMol [targetmol.com]
- 2. C1 domain - Wikipedia [en.wikipedia.org]
- 3. Inhibition by palmitoylcarnitine of adhesion and morphological changes in HL-60 cells induced by 12-O-tetradecanoylphorbol-13-acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Expression and regulation of the ERK1/2 and p38 MAPK signaling pathways in periodontal tissue remodeling of orthodontic tooth movement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ERK and p38MAPK pathways regulate myosin light chain phosphatase and contribute to Ca2+ sensitization of intestinal smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interaction of Palmitoylcholine Chloride with Lipid Bilayers and Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction of palmitoylcholine chloride with lipid bilayers and cell membranes. Drawing upon established biophysical principles and experimental data from analogous molecules, this document details the expected physicochemical effects, outlines relevant experimental protocols, and explores potential signaling pathways.
Introduction to this compound
This compound is a single-chain amphiphilic molecule belonging to the class of lysophospholipids. Structurally, it consists of a saturated 16-carbon acyl chain (palmitoyl group) esterified to the glycerol backbone of a choline headgroup. This amphipathic nature drives its interaction with lipid bilayers, the fundamental components of all biological membranes. Understanding these interactions is crucial for various fields, including drug delivery, toxicology, and cell signaling research. As a lysophospholipid, this compound is expected to exhibit detergent-like properties, capable of perturbing the structure and function of lipid membranes.
Physicochemical Interactions with Lipid Bilayers
The insertion of this compound into a lipid bilayer can induce significant changes in the membrane's physical properties. Due to its cone-like molecular shape, with a large headgroup and a single acyl chain, it tends to introduce positive curvature strain into the bilayer. This can lead to a variety of effects, including alterations in membrane fluidity, phase behavior, and permeability.
Effects on Membrane Fluidity and Order
This compound is anticipated to increase the fluidity of lipid bilayers, particularly in the gel phase. By inserting its acyl chain between the more ordered lipid tails, it disrupts the tight packing of the bilayer, leading to a more disordered, fluid state. This effect can be quantified using techniques such as fluorescence anisotropy.
Table 1: Expected Effects of this compound on Lipid Bilayer Fluidity (Analogous to Lysophosphatidylcholine)
| Parameter | Expected Change | Technique | Reference |
| Fluorescence Anisotropy (e.g., of DPH) | Decrease | Fluorescence Spectroscopy | [1][2][3] |
| Order Parameter (S) | Decrease | Electron Spin Resonance (ESR) | [4][5] |
Influence on Lipid Phase Transitions
The introduction of this compound into a lipid bilayer is expected to alter its phase transition behavior. Specifically, it is likely to lower the main phase transition temperature (Tm) from the gel (Lβ) to the liquid crystalline (Lα) phase and broaden the transition, indicating a decrease in the cooperativity of the melting process. These effects can be precisely measured using Differential Scanning Calorimetry (DSC).
Table 2: Expected Effects of this compound on the Phase Transition of DPPC Bilayers (Analogous to Lysophosphatidylcholine)
| Parameter | Expected Change | Technique | Reference |
| Main Transition Temperature (Tm) | Decrease | Differential Scanning Calorimetry (DSC) | [6][7][8][9] |
| Transition Enthalpy (ΔH) | Decrease | Differential Scanning Calorimetry (DSC) | [6][7][8][9] |
| Transition Width (ΔT1/2) | Increase | Differential Scanning Calorimetry (DSC) | [6][7][8][9] |
Effects on Membrane Permeability
A key consequence of the membrane disruption caused by this compound is an increase in its permeability to ions and small molecules. At lower concentrations, this may manifest as a graded leakage, while at higher concentrations, it can lead to complete membrane lysis. This effect can be monitored using assays that measure the release of encapsulated fluorescent markers from liposomes. Lysophosphatidylcholine (LPC), a similar molecule, has been shown to increase the permeability of endothelial cell monolayers.[5]
Table 3: Expected Effects of this compound on Membrane Permeability (Analogous to Lysophosphatidylcholine)
| Parameter | Expected Change | Technique | Reference |
| Calcein Leakage | Increase | Fluorescence Spectroscopy | [10][11][12] |
| Ion Conductance | Increase | Electrophysiology | [13][14][15] |
| Membrane Potential | Depolarization | Fluorescence Probes/Electrophysiology | [14][16][17][18][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with lipid bilayers.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the changes in the phase transition properties of lipid bilayers upon the incorporation of this compound.
Methodology:
-
Liposome Preparation: Multilamellar vesicles (MLVs) are prepared by dissolving dipalmitoylphosphatidylcholine (DPPC) and varying molar ratios of this compound in chloroform. The solvent is evaporated under a stream of nitrogen to form a thin lipid film, which is then hydrated with a buffer (e.g., 20 mM HEPES, pH 7.0) at a temperature above the Tm of DPPC (e.g., 50°C). The suspension is vortexed to form MLVs.
-
DSC Measurement: The liposome suspension is loaded into an aluminum DSC pan, and an identical amount of buffer is used as a reference. The samples are scanned over a temperature range that encompasses the pre-transition and main phase transition of DPPC (e.g., 25°C to 55°C) at a controlled scan rate (e.g., 0.5°C/min).
-
Data Analysis: The resulting thermograms (heat flow versus temperature) are analyzed to determine the main transition temperature (Tm), the enthalpy of the transition (ΔH), and the width of the transition at half-height (ΔT1/2).
Fluorescence Anisotropy
Fluorescence anisotropy measurements are used to assess changes in membrane fluidity by monitoring the rotational mobility of a fluorescent probe embedded in the lipid bilayer.
Methodology:
-
Liposome Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. A lipid film containing the desired lipid composition (e.g., POPC) and a fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH) is hydrated with buffer. The resulting MLV suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs.
-
Fluorescence Measurement: The LUV suspension is placed in a fluorometer. The sample is excited with vertically polarized light at the probe's excitation wavelength. The fluorescence emission is measured through polarizers oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the excitation polarization.
-
Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is the grating correction factor.
-
Titration: this compound is titrated into the LUV suspension, and the anisotropy is measured at each concentration to determine its effect on membrane fluidity.
Calcein Leakage Assay
This assay measures the increase in membrane permeability by monitoring the release of a self-quenching fluorescent dye, calcein, from the interior of liposomes.
Methodology:
-
Liposome Preparation: LUVs are prepared as described above, but the hydration buffer contains a high concentration of calcein (e.g., 50 mM), leading to self-quenching of its fluorescence.
-
Purification: The calcein-loaded liposomes are separated from the unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).
-
Leakage Measurement: The purified liposomes are diluted in a buffer-filled cuvette in a fluorometer. The baseline fluorescence is recorded. This compound is then added to the cuvette, and the increase in fluorescence over time is monitored as calcein is released and its fluorescence is de-quenched upon dilution in the external medium.
-
Data Analysis: The percentage of calcein leakage is calculated relative to the fluorescence signal obtained after complete lysis of the liposomes with a detergent (e.g., Triton X-100).[20]
Potential Signaling Pathways
Lysophospholipids, including lysophosphatidylcholine (LPC), are known to act as signaling molecules that can activate specific G protein-coupled receptors (GPCRs).[4][6][10][21][22] It is plausible that this compound could also engage in such signaling cascades.
G Protein-Coupled Receptor (GPCR) Signaling
The binding of a lysophospholipid like this compound to its cognate GPCR on the cell surface can initiate a cascade of intracellular events. This typically involves the activation of heterotrimeric G proteins, which then modulate the activity of downstream effectors such as adenylyl cyclase or phospholipase C, leading to changes in the levels of second messengers like cAMP or inositol trisphosphate (IP3) and diacylglycerol (DAG). These signaling events can ultimately regulate a wide range of cellular processes, including cell proliferation, migration, and inflammation.
Ceramide Signaling
While direct activation of sphingomyelinase by this compound is not well-documented, membrane perturbation by lysophospholipids can indirectly influence the activity of membrane-bound enzymes. It is conceivable that significant alterations in bilayer properties could modulate the activity of sphingomyelinases, leading to the hydrolysis of sphingomyelin and the generation of ceramide, a potent second messenger involved in apoptosis, cell cycle arrest, and inflammation.[8][9][23][24][25][26]
Conclusion
This compound, as a lysophospholipid, is expected to significantly impact the biophysical properties of lipid bilayers and cell membranes. By increasing membrane fluidity, lowering phase transition temperatures, and enhancing permeability, it can disrupt membrane integrity and function. The experimental protocols detailed in this guide provide a robust framework for quantifying these effects. Furthermore, the potential for this compound to act as a signaling molecule, either through direct receptor binding or indirect modulation of enzyme activity, highlights its importance in cellular processes. Further research is warranted to fully elucidate the specific quantitative effects and signaling pathways associated with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mpikg.mpg.de [mpikg.mpg.de]
- 3. researchgate.net [researchgate.net]
- 4. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of lysophosphatidylcholine on monolayer cell permeability of human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcein release from DPPC liposomes by phospholipase A2 activity: Effect of cholesterol and amphipathic copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Perturbation by lysophosphatidylcholine of membrane permeability in cultured vascular smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lysophosphatidylcholine cell depolarization: increased membrane permeability for use in the determination of cell membrane potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of lysophosphatidylcholines on phosphatidylcholine and phosphatidylcholine/cholesterol liposome systems as revealed by 31P-NMR, electron microscopy and permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Influence of chloride ions on changes in membrane potential during prolonged application of carbachol to frog skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ihome.sbs.cuhk.edu.hk [ihome.sbs.cuhk.edu.hk]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. mdpi.com [mdpi.com]
- 23. Biogenesis, Transport and Remodeling of Lysophospholipids in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ceramide from sphingomyelin hydrolysis induces neuronal differentiation, whereas de novo ceramide synthesis and sphingomyelin hydrolysis initiate apoptosis after NGF withdrawal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Serine Palmitoyltransferase Gene Silencing Prevents Ceramide Accumulation and Insulin Resistance in Muscles in Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Cellular Uptake and Metabolism of Palmitoylcholine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoylcholine chloride, a lysophosphatidylcholine, is a bioactive lipid molecule that plays a significant role in a variety of cellular processes. As an intermediate in the metabolism of phosphatidylcholine, it is not only a structural component of cell membranes but also an important signaling molecule.[1] This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the biological activities of this molecule.
Cellular Uptake of this compound
The entry of this compound into the cell is a critical first step for its metabolic and signaling functions. While specific transport kinetics for this compound are not extensively documented, the uptake mechanisms for lysophosphatidylcholines (LPCs) in general, and choline specifically, provide significant insights.
One of the key transporters involved is the Choline Transporter-Like Protein 1 (CTL1/SLC44A1) . This protein is a ubiquitously expressed, Na+-independent transporter found on both the plasma and mitochondrial membranes.[2] It facilitates the transport of choline, a key component of palmitoylcholine, and is sensitive to inhibition by hemicholinium-3.[2] The presence of fatty acids, such as palmitic acid, can influence the abundance of CTL1 at the plasma membrane, thereby regulating choline uptake.
Studies using Caco-2 cells, a model for the intestinal barrier, have shown that LPC can enhance the absorption of other lipids like oleic acid and cholesterol.[3] This suggests that this compound may also play a role in modulating lipid transport across cellular membranes.
Metabolism of this compound
Once inside the cell, this compound is subjected to a series of enzymatic reactions. It is an intermediate in the Lands cycle , a continuous process of deacylation and reacylation of phospholipids that is crucial for maintaining membrane homeostasis and generating signaling molecules.[4][5]
The primary metabolic pathways for this compound are:
-
Reacylation back to Phosphatidylcholine: Lysophosphatidylcholine acyltransferase (LPCAT) catalyzes the transfer of an acyl group from acyl-CoA to palmitoylcholine, reforming phosphatidylcholine. This reaction is a key step in the remodeling of cellular membranes.[4][5]
-
Hydrolysis to Glycerophosphocholine: Lysophospholipases act on palmitoylcholine to remove the palmitoyl group, yielding glycerophosphocholine and a free fatty acid (palmitic acid).[6]
-
Conversion to Lysophosphatidic Acid: Autotaxin, an enzyme with lysophospholipase D activity, can hydrolyze palmitoylcholine to produce lysophosphatidic acid (LPA), another potent lipid signaling molecule.[4][5]
The enzymes involved in these pathways exhibit specific kinetics that can influence the intracellular concentration of palmitoylcholine and its metabolites.
Quantitative Data on LPC Metabolizing Enzymes
| Enzyme | Substrate(s) | Product(s) | Vmax | Km | Source Organism/Cell Type | Reference |
| LPC Acyltransferase | LPC and Palmitoyl-CoA | Phosphatidylcholine | 5.1 nmol/mg/min | 14 µM (for LPC), 7 µM (for Palmitoyl-CoA) | Rabbit Ventricular Homogenates | [6] |
| Cytosolic Lysophospholipase | Lysophosphatidylcholine | Glycerophosphocholine + Fatty Acid | 9.5 nmol/mg/min | 7.5 µM | Rabbit Ventricular Homogenates | [6] |
| Recombinant Human LPCAT3 | NBD-lyso-PC and Arachidonoyl CoA | NBD-phosphatidylcholine | 39.76 ± 1.86 pmol·min−1·U−1 | 266.84 ± 3.65 µM (for NBD-lyso-PC), 11.03 ± 0.51 µM (for Arachidonoyl CoA) | Recombinant Human | [7] |
Signaling Pathways of this compound
This compound and its metabolites are not merely metabolic intermediates; they are active signaling molecules that can influence a wide range of cellular functions, including proliferation, inflammation, and glucose metabolism.[8][9]
G Protein-Coupled Receptor (GPCR) Signaling
LPCs can act as ligands for several G protein-coupled receptors, initiating intracellular signaling cascades.
-
G2A: This receptor has been implicated in LPC-mediated signaling, although its role as a canonical LPC receptor is still debated.[4] Activation of G2A can lead to downstream signaling events that regulate cellular processes like proliferation and migration.[3]
-
GPR119: Palmitoyl-LPC has been identified as a potential endogenous ligand for GPR119.[9] Activation of GPR119 is of particular interest in the context of metabolic diseases, as it can stimulate glucose-dependent insulin secretion and the release of incretin hormones like GLP-1.[10]
The binding of palmitoylcholine to these receptors can activate various G proteins (Gαs, Gαq/11, Gαi, Gα12/13), leading to the modulation of second messengers like cyclic AMP (cAMP) and intracellular calcium.[8][9]
Downstream Signaling Cascades
The activation of GPCRs by palmitoylcholine can trigger several downstream signaling pathways:
-
Protein Kinase C (PKC) Pathway: LPC can either activate or inhibit PKC in a concentration-dependent manner.[8] PKC activation is a crucial step in many cellular responses, including the regulation of gene expression and cell proliferation. Palmitoyl-LPC has been shown to require PKC activation for some of its effects, such as the mobilization of lipoprotein lipase.[2]
-
Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway: LPC can activate the MAPK/ERK pathway, which is a central signaling cascade involved in cell growth, differentiation, and survival.[3]
-
PPARα Signaling: Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a key role in lipid metabolism. Activation of PPARα can lead to an increase in the production of 1-palmitoyl LPC, which can, in turn, further activate PPARα, creating a positive feedback loop that may contribute to the regulation of lipid homeostasis.[5][11][12]
Visualizations of Key Pathways and Workflows
Signaling Pathway of this compound
Caption: Signaling pathways activated by this compound.
Metabolic Pathway of this compound
Caption: Key metabolic pathways of this compound.
Experimental Workflow for Studying LPC Uptake
Caption: Experimental workflow for measuring cellular uptake.
Detailed Experimental Protocols
Protocol 1: Measurement of Glucose Uptake in Adipocytes Stimulated by Palmitoylcholine
This protocol is adapted from studies on LPC-stimulated glucose uptake in 3T3-L1 adipocytes.[13][14]
1. Cell Culture and Differentiation:
- Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum.
- Induce differentiation into adipocytes by treating confluent cells with a differentiation cocktail (e.g., DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) for 48 hours.
- Maintain the differentiated adipocytes in DMEM with 10% FBS and 10 µg/mL insulin for an additional 48 hours, followed by culture in DMEM with 10% FBS for another 2-4 days.
2. Glucose Uptake Assay:
- Seed differentiated 3T3-L1 adipocytes in 6-well plates.
- Equilibrate the cells in glucose-free Krebs-Ringer buffer for 1 hour.
- Incubate the cells with various concentrations of this compound (e.g., 0-30 µM) or a positive control (e.g., 10 nM insulin) for 10 minutes.[13]
- Initiate glucose uptake by adding 1 µCi of [14C] 2-deoxy-D-glucose and 3 mM 2-deoxy-D-glucose to each well and incubate for 10 minutes.[13]
- Terminate the assay by washing the cells twice with ice-cold phosphate-buffered saline.
- Lyse the cells in 0.5 mL of lysis buffer (e.g., 0.5 N NaOH and 0.1% SDS).
- Measure the radioactivity in the cell lysates using a liquid scintillation counter.
- To determine non-specific uptake, perform parallel assays in the presence of 10 µM cytochalasin B.[13]
- Normalize the counts to the protein concentration in each well, determined by a Bradford assay.
Protocol 2: Enzymatic Assay for Lysophosphatidylcholine Quantification
This protocol is based on commercially available lysophosphatidylcholine assay kits.[6][11][15]
1. Sample Preparation:
- Serum/Plasma: To 50 µL of the sample, add 500 µL of 100% methanol. Vortex for 1 minute, then place on ice for 10 minutes. Centrifuge at 10,000 x g for 5 minutes. Collect the supernatant.[15]
- Tissue/Cell Lysates: Homogenize the sample and perform a lipid extraction using a chloroform:methanol mixture.[15]
- Evaporate the organic solvent from the extracted lipids.
- Resuspend the lipid film in the assay buffer provided with the kit.
2. Assay Procedure (96-well plate format):
- Prepare a standard curve using the provided LPC standard.
- Add the prepared samples and standards to the wells.
- Prepare a reaction mix containing the LPC-specific enzymes (lysophospholipase, glycerophosphorylcholine phosphodiesterase, choline oxidase), a developer, and a probe according to the kit instructions.
- Add the reaction mix to each well.
- Incubate the plate at 37°C for 30 minutes in the dark.
- Measure the absorbance (colorimetric) or fluorescence at the recommended wavelength.
- Calculate the LPC concentration in the samples by comparing their readings to the standard curve.
Conclusion
This compound is a multifaceted lipid molecule with important roles in cellular structure, metabolism, and signaling. Its cellular uptake is mediated by specific transporters, and once inside the cell, it is actively metabolized through several enzymatic pathways. Furthermore, it can initiate a variety of signaling cascades by interacting with cell surface receptors, thereby influencing key cellular decisions. The quantitative data, pathway diagrams, and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this compound pathways. Further research is warranted to fully elucidate the specific transport kinetics and the complete signaling network of this important bioactive lipid.
References
- 1. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]
- 2. Palmitoyl lysophosphatidylcholine mediated mobilization of LPL to the coronary luminal surface requires PKC activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Lysophosphatidylcholine metabolism in the rabbit heart. Characterization of metabolic pathways and partial purification of myocardial lysophospholipase-transacylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel assay for measuring recombinant human lysophosphatidylcholine acyltransferase 3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lysophosphatidylcholines Enriched with cis and trans Palmitoleic Acid Regulate Insulin Secretion via GPR119 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Metabolomics reveal 1-palmitoyl lysophosphatidylcholine production by peroxisome proliferator-activated receptor α - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolomics reveal 1-palmitoyl lysophosphatidylcholine production by peroxisome proliferator-activated receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Uptake of liposomal phosphatidylcholine by granular pneumocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lysophosphatidylcholine Activates Adipocyte Glucose Uptake and Lowers Blood Glucose Levels in Murine Models of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis and Chemical Characterization of Palmitoylcholine Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitoylcholine chloride is a long-chain acylcholine, an ester of palmitic acid and choline. As a quaternary ammonium compound, it possesses amphiphilic properties, making it relevant in various biological and chemical applications, including its role as a surfactant and its involvement in cellular signaling.[1] This document provides a comprehensive technical guide on the synthesis of this compound, its detailed chemical characterization, and its known biological roles, particularly its interaction with signaling pathways.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the reactive precursor, Palmitoyl chloride, from Palmitic acid. The second step is the esterification of choline chloride with the newly synthesized Palmitoyl chloride.
Step 1: Synthesis of Palmitoyl Chloride
Palmitoyl chloride is synthesized by reacting palmitic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[2] This reaction converts the carboxylic acid group into a more reactive acyl chloride.
-
Reaction Setup: In a magnetically stirred reaction kettle, combine palmitic acid (1 molar equivalent) and thionyl chloride (2 molar equivalents).
-
Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 0.005 molar equivalents).[3]
-
Reaction Conditions: Heat the mixture to 70-75°C and allow it to react for 1.5 to 2 hours.[3] The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
Purification: After the reaction is complete, pour the reactant mixture into a distillation apparatus. Remove the excess thionyl chloride via vacuum distillation (e.g., at 80°C under 0.08 MPa) to yield the final palmitoyl chloride product.[3]
Step 2: Synthesis of this compound
The final product is synthesized by the esterification of choline chloride with palmitoyl chloride. This reaction forms the ester linkage between the palmitoyl group and the hydroxyl group of choline.
-
Reactant Preparation: Dissolve choline chloride (1 molar equivalent) in a suitable anhydrous solvent (e.g., chloroform or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Slowly add palmitoyl chloride (1.1 molar equivalents), dissolved in the same anhydrous solvent, to the choline chloride solution dropwise. The reaction is typically carried out at room temperature with constant stirring.
-
Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a solvent system like ethanol/ether, to yield pure this compound as a white to off-white solid.[1]
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Chemical Characterization
The identity and purity of the synthesized this compound are confirmed through various analytical techniques.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₄₄ClNO₂ | [4][5] |
| Molecular Weight | 378.04 g/mol | [4][6] |
| CAS Number | 2932-74-3 | [1][5][7] |
| Appearance | White to off-white crystalline solid | [1][7] |
| Solubility | DMF: 20 mg/mL, DMSO: 14 mg/mL, Ethanol: 20 mg/mL | [7] |
| Purity (Typical) | >98% | [6] |
Spectroscopic and Chromatographic Analysis
NMR spectroscopy is essential for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the long aliphatic chain of the palmitoyl group, the choline backbone protons, and the trimethylammonium headgroup.
-
¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon skeleton, including the carbonyl carbon of the ester and the distinct carbons of the choline moiety.
Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.
-
Technique: Electrospray Ionization (ESI) is a suitable technique for this charged molecule.
-
Expected Mass: The positive ion mode would detect the palmitoylcholine cation [C₂₁H₄₄NO₂]⁺ at an m/z of approximately 342.6. The exact mass is 342.3372 Da.[9]
-
Confirmation: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula. Suppliers often verify that the mass spectrum is consistent with the expected structure.[8]
HPLC is employed to determine the purity of the synthesized this compound.
-
Column: A reverse-phase column (e.g., C18) or a specialized column for choline and its derivatives, such as an Obelisc R column, can be used.[10][11]
-
Mobile Phase: A simple isocratic mobile phase of acetonitrile (ACN) and water with a buffer like ammonium formate is suitable for MS compatibility.[10] A gradient elution may be required depending on the sample matrix.
-
Detector: Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), a Charged Aerosol Detector (CAD), or Mass Spectrometry (LC/MS).[10]
-
Purity Assessment: The purity is determined by calculating the area percentage of the main peak corresponding to this compound in the chromatogram. Commercial products typically report a purity of >95% or >98%.[6][12]
Characterization Workflow Diagram
Caption: Workflow for the chemical characterization of this compound.
Biological Activity and Signaling Pathways
Palmitoylcholine is not merely a surfactant but also a bioactive lipid molecule. It is recognized as an endogenous long-chain acylcholine that can modulate cellular signaling.[13]
Inhibition of Protein Kinase C (PKC)
One of the well-documented biological activities of Palmitoylcholine is its ability to inhibit the activity of Protein Kinase C (PKC).[4][6][7] At a concentration of 100 μM, it demonstrates inhibitory effects on this crucial family of signaling enzymes.[4][7] PKC enzymes are involved in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, Palmitoylcholine can influence these downstream events.
Role in Cholinergic Signaling
Long-chain acylcholines like palmitoylcholine are substrates for butyrylcholinesterase (BChE) and are implicated in non-neuronal cholinergic signaling.[13] This system plays a significant role in modulating inflammatory responses, often referred to as the "cholinergic anti-inflammatory pathway."[13] Imbalances in the levels of long-chain acylcholines and BChE activity could potentially modulate inflammatory diseases.[13]
Signaling Pathway Diagram
Caption: Signaling interactions of this compound.
Conclusion
This technical guide outlines the robust, two-step synthesis of this compound and details the necessary analytical methods for its comprehensive characterization. The established protocols for synthesis and purification, combined with rigorous spectroscopic and chromatographic analysis, ensure a high-purity final product suitable for research applications. Furthermore, the role of this compound as a bioactive modulator of key signaling enzymes like PKC and its involvement in cholinergic anti-inflammatory pathways highlight its importance for professionals in drug development and biomedical research.
References
- 1. CAS 2932-74-3: this compound | CymitQuimica [cymitquimica.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. CN101863753B - Preparation method of palmitoyl chloride - Google Patents [patents.google.com]
- 4. Palmitoylcholine (chloride) | TargetMol [targetmol.com]
- 5. This compound | C21H44ClNO2 | CID 22155835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. caymanchem.com [caymanchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Palmitoylcholine | C21H44NO2+ | CID 151731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. HPLC Method for Analysis of Choline on Obelisc R Column | SIELC Technologies [sielc.com]
- 11. BASi® | Method Development And Validation Of An Hplc Assay For Choline In Carbachol Formulations Using A Post Column Reactor And A Chemically Modified Glassy Carbon Electrode [basinc.com]
- 12. Palmitoylcholine (chloride) | CAS 2932-74-3 | Cayman Chemical | Biomol.com [biomol.com]
- 13. Long-Chain Acylcholines Link Butyrylcholinesterase to Regulation of Non-neuronal Cholinergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Relevance of Palmitoylcholine Chloride in Lipidomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoylcholine chloride, a member of the long-chain acylcholine family, is an endogenous lipid molecule that has garnered increasing interest in the field of lipidomics. While structurally similar to the well-known neurotransmitter acetylcholine, the addition of a long palmitoyl chain confers distinct physicochemical properties and physiological roles. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its physiological relevance, associated signaling pathways, and analytical methodologies pertinent to lipidomics research.
Core Physiological Relevance
This compound is involved in several key biological processes, acting as a signaling molecule and a modulator of enzyme activity. Its physiological significance is underscored by its association with certain pathological conditions and its interactions with cellular membranes and key proteins.
Modulation of Protein Kinase C Signaling
Palmitoylcholine and related long-chain acylcholines are recognized as modulators of Protein Kinase C (PKC), a family of enzymes pivotal in cellular signal transduction. Evidence suggests that lysophosphatidylcholines, including palmitoylcholine, can both stimulate and inhibit PKC activity depending on their concentration. This dual regulatory role implies that fluctuations in local concentrations of palmitoylcholine could fine-tune PKC-mediated signaling pathways, which are involved in cell proliferation, differentiation, and apoptosis. The interaction is thought to occur at the regulatory domain of PKC, influencing its activation state.
Interaction with Cell Membranes and Hemolysis
As an amphipathic molecule, this compound readily inserts into lipid bilayers. This interaction can alter membrane fluidity and permeability. At sufficient concentrations, this disruption can lead to increased membrane permeability and, in the case of red blood cells, induce hemolysis. The lytic mechanism is believed to involve the formation of pores or defects in the erythrocyte membrane, leading to the loss of intracellular contents.
Association with Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS)
One of the most significant clinical associations of palmitoylcholine is its consistently observed decrease in the plasma of female patients with Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS). This finding from multiple lipidomics studies suggests a potential role for dysregulated acylcholine metabolism in the pathophysiology of ME/CFS. While the exact mechanism is still under investigation, it is hypothesized that the reduction in circulating long-chain acylcholines may impact cholinergic signaling and contribute to the complex symptomatology of the disease.
Biosynthesis and Metabolism
The metabolic pathway of this compound involves both its synthesis from precursors and its degradation by specific enzymes.
Biosynthesis
While the precise enzymatic machinery for the direct synthesis of long-chain acylcholines like palmitoylcholine is not fully elucidated, it is hypothesized to be synthesized via the esterification of choline with palmitoyl-CoA. This reaction is analogous to the synthesis of other fatty acid esters.
Degradation
The primary route of palmitoylcholine degradation is through hydrolysis catalyzed by butyrylcholinesterase (BChE). BChE exhibits broad substrate specificity and can hydrolyze various choline esters, including long-chain acylcholines. The kinetics of this hydrolysis are crucial for regulating the local concentrations and signaling functions of palmitoylcholine.
Quantitative Data
Quantitative analysis of this compound in biological matrices is essential for understanding its physiological and pathological roles. Below is a summary of reported concentration changes.
| Biological Matrix | Condition | Change in Palmitoylcholine Level | Reference |
| Plasma (Female) | Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) | Decreased | [1][2] |
Further research is needed to establish reference concentration ranges for this compound in various human tissues and fluids under healthy and diverse disease conditions.
Signaling Pathway and Metabolic Fate
The following diagram illustrates the key interactions and metabolic pathway of palmitoylcholine.
References
An In-depth Technical Guide on the Hemolytic Activity of Palmitoylcholine Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hemolytic activity of Palmitoylcholine chloride, a known acyl choline with membrane-disrupting properties. This document synthesizes available scientific information to offer a detailed understanding of its mechanism of action, experimental protocols for assessing its hemolytic potential, and a summary of its effects on red blood cells.
Introduction to this compound and its Hemolytic Properties
This compound is a quaternary ammonium compound belonging to the class of acylcholines. Structurally, it is an ester of choline and palmitic acid. It is recognized in the scientific literature for its ability to induce hemolysis, the rupture or destruction of red blood cells (erythrocytes), leading to the release of hemoglobin. This property is of significant interest to researchers in various fields, including pharmacology, toxicology, and membrane biology, as it provides insights into membrane stability and the mechanisms of cell lysis.
The hemolytic activity of this compound is attributed to its amphipathic nature. The molecule possesses a hydrophilic choline headgroup and a long hydrophobic palmitoyl tail. This structure allows it to insert into the lipid bilayer of the erythrocyte membrane, disrupting its integrity and leading to increased permeability and eventual cell lysis.
Quantitative Data on Hemolytic Activity
Table 1: Illustrative Representation of Hemolytic Activity Data for this compound
| Concentration (µM) | % Hemolysis (Mean ± SD) |
| 1 | 5 ± 1.2 |
| 5 | 25 ± 3.5 |
| 10 | 52 ± 4.1 |
| 20 | 85 ± 2.8 |
| 50 | 98 ± 1.5 |
| HC50 | ~ 9.5 µM |
Note: The data presented in this table is illustrative and intended to demonstrate the typical dose-dependent hemolytic activity of a compound like this compound. Actual experimental values would need to be determined using the protocols outlined below.
Mechanism of Hemolytic Action
The hemolytic activity of this compound is primarily a result of its direct interaction with the erythrocyte membrane. The proposed mechanism does not involve a specific signaling pathway but rather a physical disruption of the cell membrane.
The process can be broken down into the following steps:
-
Intercalation: The amphipathic this compound molecules insert themselves into the lipid bilayer of the red blood cell membrane. The hydrophobic palmitoyl tail integrates with the lipid core of the membrane, while the hydrophilic choline headgroup remains oriented towards the aqueous environment.
-
Membrane Perturbation: The integration of these exogenous molecules disrupts the ordered structure of the lipid bilayer. This leads to an increase in membrane fluidity and the formation of pores or defects in the membrane.
-
Increased Permeability: The compromised membrane integrity results in an uncontrolled influx of water and ions into the erythrocyte.
-
Colloid Osmotic Lysis: The influx of water causes the cell to swell beyond its capacity, ultimately leading to rupture (hemolysis) and the release of intracellular contents, including hemoglobin.
dot
Caption: Mechanism of this compound-Induced Hemolysis.
Experimental Protocols for Assessing Hemolytic Activity
The following is a detailed, generalized protocol for determining the hemolytic activity of this compound. This protocol is based on standard methods for hemolysis assays.[1][2][3][4][5]
Materials and Reagents
-
This compound
-
Fresh, whole blood (e.g., from a healthy human donor or rat), collected in tubes containing an anticoagulant (e.g., EDTA or heparin)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Triton X-100 (for positive control)
-
Microcentrifuge tubes
-
96-well microplate
-
Spectrophotometer (plate reader)
Preparation of Erythrocyte Suspension
-
Centrifuge the whole blood at 1000 x g for 10 minutes at 4°C to pellet the red blood cells.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Resuspend the erythrocyte pellet in 10 volumes of cold PBS.
-
Centrifuge at 1000 x g for 10 minutes at 4°C.
-
Repeat the washing step (steps 3 and 4) three more times to ensure complete removal of plasma proteins and leukocytes.
-
After the final wash, resuspend the packed erythrocytes in PBS to achieve a final concentration of 2% (v/v). This is the working erythrocyte suspension.
Hemolysis Assay Procedure
-
Prepare a stock solution of this compound in PBS.
-
Perform serial dilutions of the this compound stock solution in PBS to obtain a range of desired test concentrations.
-
In a 96-well microplate, add 100 µL of each test concentration of this compound to triplicate wells.
-
Negative Control: Add 100 µL of PBS to three wells. This represents 0% hemolysis.
-
Positive Control: Add 100 µL of 1% Triton X-100 in PBS to three wells. This represents 100% hemolysis.
-
Add 100 µL of the 2% erythrocyte suspension to all wells.
-
Incubate the microplate at 37°C for 1 hour with gentle shaking.
-
After incubation, centrifuge the microplate at 800 x g for 10 minutes to pellet the intact erythrocytes.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This wavelength corresponds to the peak absorbance of hemoglobin.
Data Analysis
-
Calculate the percentage of hemolysis for each concentration of this compound using the following formula:
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Plot the % hemolysis against the logarithm of the this compound concentration.
-
Determine the HC50 value, which is the concentration of this compound that causes 50% hemolysis, from the dose-response curve.
dot
Caption: Experimental Workflow for Hemolysis Assay.
Conclusion
This compound is a potent hemolytic agent that acts by directly disrupting the integrity of the erythrocyte membrane. Its amphipathic nature facilitates its insertion into the lipid bilayer, leading to increased permeability and eventual cell lysis through a colloid osmotic mechanism. The provided experimental protocol offers a robust framework for quantifying the hemolytic activity of this compound and similar compounds. This information is crucial for researchers in drug development and toxicology for assessing the biocompatibility of new chemical entities and understanding the fundamental mechanisms of membrane disruption. Further research to determine the precise HC50 value and to explore the influence of membrane composition on its hemolytic activity would be of significant value.
References
- 1. thno.org [thno.org]
- 2. High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Hemolysis Assay [protocols.io]
- 5. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Palmitoylcholine Chloride on Membrane Fluidity and Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of palmitoylcholine chloride, a prominent lysophospholipid, on the biophysical properties of lipid membranes. The document outlines its impact on membrane fluidity and structural integrity, presents quantitative data from key experimental techniques, provides detailed experimental protocols, and illustrates the underlying mechanisms through structured diagrams.
Introduction to this compound
This compound, also known as 1-palmitoyl-sn-glycero-3-phosphocholine or 16:0 lysophosphatidylcholine (LPC), is a single-chain amphiphilic lipid derived from the hydrolysis of phosphatidylcholine.[1] It consists of a hydrophilic phosphocholine headgroup and a single saturated 16-carbon acyl chain. This molecular structure gives it a characteristic "inverted cone" or "wedge" shape, in contrast to the cylindrical shape of most double-chained phospholipids that form stable bilayers. This structural difference is fundamental to its profound effects on membrane architecture and dynamics.
In biological systems, LPC is not merely a metabolic intermediate but also a potent signaling molecule involved in various cellular processes.[1] In the context of membrane biophysics and drug development, its ability to perturb and permeabilize lipid bilayers makes it a subject of significant interest.
Impact on Membrane Fluidity
Membrane fluidity refers to the viscosity of the lipid bilayer, which influences the rotational and lateral diffusion of lipids and embedded proteins. This compound acts as a fluidizing agent, particularly in the gel phase of lipid membranes.
When incorporated into a phospholipid bilayer, the single acyl chain of this compound disrupts the tight, ordered packing of the double-chained phospholipids. This disruption introduces defects in the packing, reduces the van der Waals interactions between adjacent acyl chains, and consequently increases the mobility of the lipid molecules. This effect is particularly pronounced below the main phase transition temperature (Tm) of the host lipid bilayer, where it disorders the rigid gel state.
Differential Scanning Calorimetry (DSC) Analysis
Differential Scanning Calorimetry is a key technique used to study the thermotropic behavior of lipid bilayers. The main phase transition (Tm) is the temperature at which the membrane transitions from a rigid, ordered gel phase to a fluid, disordered liquid-crystalline phase.
The incorporation of this compound into a dipalmitoylphosphatidylcholine (DPPC) bilayer has the following effects:
-
Broadening of the Phase Transition: The presence of LPC disrupts the cooperative melting of the lipid acyl chains, resulting in a broader, less defined phase transition peak in the DSC thermogram.
-
Reduction and Abolition of Enthalpy: As the concentration of LPC increases, the enthalpy (ΔH) of the main transition decreases, indicating a reduction in the energy required to melt the acyl chains. At sufficiently high concentrations, the distinct phase transition can be completely abolished.[1]
Impact on Membrane Structure
The conical shape of this compound has significant consequences for the overall structure of a lipid bilayer. Its primary effects include inducing positive membrane curvature, reducing bilayer thickness, and, at high concentrations, solubilizing the membrane into micelles.
Membrane Thinning and Interdigitation
X-ray diffraction studies have shown that increasing concentrations of this compound lead to a significant decrease in the thickness of DPPC bilayers.[1] This thinning is attributed to the disordering of the acyl chains and the potential for the single chains of LPC to promote an interdigitated gel phase, where the acyl chains from opposing leaflets of the bilayer interlock.[1]
Micellization
Above its critical micelle concentration (CMC), which for 16:0 LysoPC is in the micromolar range (4-8.3 µM), this compound molecules self-assemble into micelles in aqueous solution. When its concentration within a lipid bilayer becomes sufficiently high (above 30 mol% in DPPC), it can act as a detergent, disrupting the lamellar structure entirely and solubilizing the bilayer into mixed micelles.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (16:0 LPC) on DPPC lipid bilayers as reported in the literature.
Table 1: Effect of 16:0 LPC on DPPC Bilayer Thickness (X-ray Diffraction Data)
| Molar Percentage of 16:0 LPC in DPPC | Bilayer Thickness (nm) at 25°C |
| 0 mol% (Pure DPPC) | 7.30[1] |
| 14.1 mol% | 6.79[1] |
| 27.0 mol% | 5.52[1] |
Table 2: Thermotropic Effects of 16:0 LPC on DPPC Bilayers (DSC Data)
| Molar Percentage of 16:0 LPC in DPPC | Observation on Main Phase Transition (Tm ≈ 41°C for pure DPPC) | Transition Enthalpy (ΔH) |
| 0 - 27 mol% | The sharp main transition is maintained. | High relative enthalpy values are observed. |
| > 27 mol% | The phase transition peak broadens significantly. | The transition enthalpy decreases progressively. |
| High Concentrations | The phase transition peak is completely abolished. | Approaches zero. |
| (Data synthesized from descriptive findings in Lu et al., 1997)[1] |
Mandatory Visualizations
The following diagrams illustrate key mechanisms and workflows discussed in this guide.
Caption: Insertion of cone-shaped palmitoylcholine into an ordered bilayer disrupts packing and increases fluidity.
Caption: Experimental workflow for preparing vesicles and analyzing membrane properties.
Experimental Protocols
Protocol for Vesicle Preparation (Thin-Film Hydration & Extrusion)
This protocol describes the preparation of Large Unilamellar Vesicles (LUVs) composed of a DPPC/palmitoylcholine chloride mixture.
Objective: To create a homogenous suspension of LUVs with a defined size for biophysical analysis.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
1-palmitoyl-sn-glycero-3-phosphocholine (this compound)
-
Chloroform
-
HEPES buffer (10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Nitrogen gas source
-
Rotary evaporator or vacuum desiccator
-
Water bath sonicator
-
Mini-extruder device (e.g., Avanti Lipids)
-
Polycarbonate membranes (100 nm pore size)
Methodology:
-
Lipid Preparation: Dissolve appropriate amounts of DPPC and this compound in chloroform to achieve the desired molar ratio in a round-bottom flask.
-
Thin Film Formation: Evaporate the chloroform using a rotary evaporator under reduced pressure or by slowly rotating the flask under a gentle stream of nitrogen gas. This will create a thin, uniform lipid film on the inner surface of the flask.
-
Vacuum Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.
-
Hydration: Add the desired volume of HEPES buffer, pre-heated to a temperature above the Tm of the lipid mixture (~50°C for DPPC), to the flask.
-
MLV Formation: Vortex the flask vigorously for several minutes until the lipid film is fully suspended in the buffer, forming a milky suspension of Multilamellar Vesicles (MLVs).
-
Freeze-Thaw Cycles (Optional but Recommended): To increase the lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath (~50°C).
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Heat the extruder block to a temperature above the Tm (~50°C).
-
Load the MLV suspension into one of the gas-tight syringes.
-
Pass the lipid suspension through the membrane back and forth for an odd number of passes (e.g., 21 times). This process forces the MLVs to break down and re-form into LUVs with a diameter close to the membrane's pore size.
-
-
Storage: The resulting translucent LUV suspension should be stored at 4°C and used within a few days for analysis.
Protocol for Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of this compound on the main phase transition temperature (Tm) and enthalpy (ΔH) of a DPPC bilayer.
Methodology:
-
Sample Preparation: Prepare LUVs of pure DPPC and DPPC/palmitoylcholine chloride mixtures at various molar ratios as described in Protocol 6.1. A lipid concentration of 1-5 mg/mL is typical.
-
Instrument Setup:
-
Calibrate the DSC instrument with appropriate standards (e.g., indium) for temperature and enthalpy.
-
Set the temperature program to scan a range that encompasses the expected phase transition (e.g., 20°C to 60°C for DPPC).
-
A typical scan rate is 1°C/min. Slower rates can provide better resolution.
-
-
Measurement:
-
Pipette a precise volume (e.g., 20-50 µL) of the LUV suspension into a DSC sample pan.
-
Pipette an identical volume of the corresponding buffer into the reference pan.
-
Hermetically seal both pans.
-
Place the pans in the DSC cell and start the temperature scan. It is common practice to run an initial heating scan, followed by a cooling scan and a second heating scan. The second heating scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis:
-
The output is a thermogram plotting heat flow versus temperature.
-
The Tm is determined as the temperature at the peak of the endothermic transition.
-
The transition enthalpy (ΔH) is calculated by integrating the area under the transition peak.
-
Compare the thermograms of the mixed-lipid vesicles to that of pure DPPC to quantify the changes in Tm, peak width, and ΔH.
-
Protocol for Steady-State Fluorescence Anisotropy
Objective: To measure the effect of this compound on membrane fluidity using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).
Methodology:
-
Probe Stock Solution: Prepare a ~1 mM stock solution of DPH in a suitable organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Vesicle Labeling:
-
Prepare LUV suspensions as described in Protocol 6.1.
-
Add the DPH stock solution to the vesicle suspension while vortexing. The final DPH concentration should be low enough to avoid self-quenching (typically a lipid-to-probe ratio of 200:1 to 500:1).
-
Incubate the mixture in the dark at a temperature above Tm for at least 30-60 minutes to allow the probe to partition into the lipid bilayers.
-
-
Instrument Setup:
-
Use a fluorometer equipped with polarizers in both the excitation and emission pathways.
-
Set the excitation wavelength for DPH to ~355 nm and the emission wavelength to ~430 nm.
-
-
Measurement:
-
Place the labeled vesicle suspension in a temperature-controlled cuvette.
-
Measure the fluorescence intensity with the emission polarizer oriented parallel (I_VV) and perpendicular (I_VH) to the vertically oriented excitation polarizer.
-
Measure the intensities with the excitation polarizer oriented horizontally and the emission polarizer oriented parallel (I_HV) and perpendicular (I_HH).
-
-
Data Analysis:
-
Calculate the G-factor (instrument correction factor): G = I_HV / I_HH.
-
Calculate the steady-state fluorescence anisotropy (r): r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
A decrease in the anisotropy value (r) corresponds to an increase in the rotational freedom of the probe, which indicates an increase in membrane fluidity. Compare the 'r' values for vesicles with and without this compound.
-
Conclusion
This compound is a potent modulator of lipid bilayer properties. Its single-chain, conical structure fundamentally disrupts the ordered packing of bilayer-forming phospholipids, leading to a measurable increase in membrane fluidity and a significant decrease in bilayer thickness. At higher concentrations, its detergent-like properties can lead to the complete solubilization of the membrane. For researchers in cell biology, these biophysical effects are crucial for understanding the roles of lysolipids in cellular signaling and membrane trafficking. For drug development professionals, the membrane-permeabilizing action of this compound offers potential mechanisms for enhancing drug delivery across cellular barriers, while also highlighting a potential source of cytotoxicity that must be carefully considered. The experimental frameworks provided herein offer robust methods for quantifying these critical membrane-perturbing effects.
References
Methodological & Application
Protocol for the Preparation of Palmitoylcholine Chloride Solutions for In Vitro Cell Culture Experiments
Introduction
Palmitoylcholine chloride is a naturally occurring acylcholine that has been identified as an inhibitor of Protein Kinase C (PKC), a key enzyme family involved in a multitude of cellular signaling pathways.[1] Its ability to modulate PKC activity makes it a valuable tool for researchers investigating signal transduction, cell proliferation, differentiation, and apoptosis. This document provides a detailed protocol for the solubilization and preparation of this compound for use in cell culture experiments, ensuring optimal activity and minimal solvent-induced cytotoxicity.
Properties of this compound
A summary of the physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₄₄ClNO₂ | N/A |
| Molecular Weight | 378.0 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | DMSO: 14 mg/mL (37.03 mM) | [1] |
| Ethanol: 20 mg/mL (52.9 mM) | [1] | |
| DMF: 20 mg/mL (52.9 mM) | [1] | |
| Storage (Powder) | -20°C for up to 3 years | N/A |
| Storage (in Solvent) | -80°C for up to 1 year | N/A |
Recommended Protocol for Solubilization and Dilution
This protocol is designed to minimize solvent toxicity while ensuring complete dissolution of this compound. The choice of solvent may depend on the specific cell line and experimental design. DMSO is a common choice due to its high solubilizing power and compatibility with many cell lines at low concentrations.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute, cell culture grade
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
Preparation of Stock Solution (10 mM in DMSO)
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.78 mg of this compound (Molecular Weight = 378.0 g/mol ).
-
Dissolution: Add the appropriate volume of cell culture grade DMSO to the weighed powder. For 3.78 mg, add 1 mL of DMSO.
-
Vortexing: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
Preparation of Working Solutions
It is crucial to dilute the stock solution to a final concentration where the solvent percentage in the cell culture medium is non-toxic. For most cell lines, the final concentration of DMSO should be kept at or below 0.5% (v/v) to minimize cytotoxic effects.[2][3][4]
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in sterile PBS or serum-free cell culture medium. For example, to achieve a final DMSO concentration of 0.1%, a 1:1000 dilution of the 10 mM stock would result in a 10 µM working solution.
-
Final Dilution: Add the desired volume of the intermediate dilution (or directly from the stock for higher final concentrations, while carefully monitoring the final solvent concentration) to the cell culture medium to achieve the desired final concentration of this compound. For example, to treat cells with 100 µM this compound, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This will result in a final DMSO concentration of 1%. While some cell lines can tolerate 1% DMSO for short periods, it is advisable to perform a vehicle control to assess solvent toxicity.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and applying this compound in cell culture experiments.
References
Application of Palmitoylcholine Chloride in Liposome Formulation for Drug Delivery
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palmitoylcholine chloride is a cationic lipid belonging to the family of quaternary ammonium compounds. Its amphiphilic nature, characterized by a hydrophilic choline chloride head group and a hydrophobic palmitoyl tail, makes it a suitable candidate for the formation of liposomes. These liposomes, unilamellar or multilamellar lipid vesicles, are extensively utilized as drug delivery systems to encapsulate and transport therapeutic agents. The positive charge imparted by the choline chloride head group facilitates interaction with negatively charged cell membranes, potentially enhancing cellular uptake. This document provides a comprehensive overview of the application of this compound in liposome formulation, including detailed experimental protocols and characterization methods.
Properties and Role of this compound in Liposomes
This compound serves as a primary structural component in cationic liposome formulations. Its key properties and roles include:
-
Cationic Nature: The quaternary ammonium group provides a permanent positive charge to the liposome surface. This positive zeta potential is crucial for the stability of the liposomal dispersion through electrostatic repulsion, preventing aggregation.[1][2]
-
Enhanced Cellular Uptake: The positive surface charge promotes electrostatic interactions with the negatively charged components of cell membranes, such as sialic acids and phospholipids, which can facilitate cellular internalization through mechanisms like endocytosis.
-
Gene Delivery: Cationic liposomes are widely investigated for the delivery of negatively charged nucleic acids (DNA and RNA) through the formation of lipoplexes. This compound can be a key component in such formulations.
-
Modulation of Bilayer Properties: The incorporation of this compound influences the fluidity and packing of the lipid bilayer, which in turn affects the encapsulation efficiency and release kinetics of the entrapped drug.
Quantitative Data on Physicochemical Properties
While specific quantitative data for liposomes formulated exclusively with this compound is not extensively available in the public domain, the following tables provide representative data for cationic liposomes formulated with analogous lipids such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol). This data serves as a reference for the expected physicochemical properties of this compound-containing liposomes.
Table 1: Physicochemical Properties of Cationic Liposomes (Illustrative Examples)
| Liposome Formulation (Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DOTAP:Cholesterol (1:1) | 150 ± 20 | < 0.2 | +45 ± 5 | [3] |
| DC-Chol:DOPE (1:1) | 180 ± 30 | < 0.3 | +50 ± 7 | [4] |
| DOTAP:DOPE (1:1) | 165 ± 25 | < 0.25 | +48 ± 6 | [3] |
Table 2: Drug Encapsulation Efficiency in Cationic Liposomes (Illustrative Examples)
| Cationic Lipid | Helper Lipid | Drug | Encapsulation Efficiency (%) | Reference |
| DOTAP | Cholesterol | Doxorubicin | 60 - 75 | [3] |
| DC-Chol | DOPE | Paclitaxel | 55 - 70 | [4] |
| DOTAP | DOPE | siRNA | > 90 (complexation) |
Table 3: In Vitro Drug Release from Cationic Liposomes (Illustrative Examples)
| Cationic Lipid | Helper Lipid | Drug | Release at 24h (%) (pH 7.4) | Release at 24h (%) (pH 5.5) | Reference |
| DOTAP | Cholesterol | Doxorubicin | ~ 20 | ~ 45 | [5] |
| DC-Chol | DOPE | Paclitaxel | ~ 25 | ~ 50 | [5] |
Experimental Protocols
Protocol for Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes the preparation of unilamellar liposomes containing this compound using the thin-film hydration method followed by extrusion.[6][7][8]
Materials:
-
This compound
-
Helper lipid (e.g., Cholesterol, DOPE - Dioleoylphosphatidylethanolamine)
-
Chloroform or a mixture of Chloroform:Methanol (2:1, v/v)
-
Hydration buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, HEPES buffer)
-
Drug to be encapsulated (hydrophilic or lipophilic)
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Round-bottom flask
-
Nitrogen gas stream
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and the helper lipid (e.g., Cholesterol in a 1:1 molar ratio) in chloroform or a chloroform:methanol mixture in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipids. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Dry the lipid film further under a gentle stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.[8]
-
-
Hydration:
-
If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
Add the hydration buffer (with or without the hydrophilic drug) to the flask containing the dried lipid film.
-
Hydrate the lipid film by rotating the flask in a water bath set to a temperature above the Tc of the lipids for 1-2 hours. This process leads to the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion.
-
Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pass the liposome suspension through the extruder multiple times (typically 11-21 passes). The extrusion should be performed at a temperature above the Tc of the lipids.
-
-
Purification:
-
Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography (e.g., using a Sephadex G-50 column), or ultracentrifugation.
-
Protocol for Physicochemical Characterization
4.2.1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the liposome suspension with an appropriate buffer (e.g., PBS) to a suitable concentration.
-
Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI) using a DLS instrument.
-
For zeta potential measurement, use the same instrument equipped with an electrode assembly. The measurement will determine the surface charge of the liposomes.
-
4.2.2. Determination of Encapsulation Efficiency:
-
Method: Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
-
Procedure:
-
Separate the unencapsulated drug from the liposome suspension using one of the purification methods mentioned in section 4.1.
-
Lyse the purified liposomes using a suitable solvent (e.g., methanol, Triton X-100) to release the encapsulated drug.
-
Quantify the amount of encapsulated drug using a validated UV-Vis spectrophotometry or HPLC method.
-
Calculate the encapsulation efficiency (EE%) using the following formula:
EE (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100
-
Protocol for In Vitro Drug Release Study
-
Method: Dialysis Method
-
Procedure:
-
Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS pH 7.4, acetate buffer pH 5.5 to mimic endosomal conditions) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the cumulative percentage of drug released against time.
-
Visualization of Workflows and Concepts
Caption: Workflow for the preparation of this compound liposomes.
Caption: Workflow for the characterization of drug-loaded liposomes.
Caption: Proposed cellular uptake pathway for cationic liposomes.
Stability Considerations
The stability of liposomal formulations is critical for their therapeutic efficacy and shelf-life. Key factors influencing the stability of this compound-containing liposomes include:
-
Physical Stability: This relates to the maintenance of particle size and the prevention of aggregation and fusion. The positive zeta potential imparted by this compound contributes to electrostatic stabilization. The inclusion of cholesterol can also enhance membrane rigidity and stability.[9][10]
-
Chemical Stability: This involves the prevention of hydrolysis and oxidation of the lipids. Storage at low temperatures (4°C) and protection from light can minimize chemical degradation.
-
Drug Leakage: The retention of the encapsulated drug within the liposome is crucial. The composition of the lipid bilayer, particularly the inclusion of cholesterol, can reduce drug leakage. Stability studies should assess drug retention over time under different storage conditions.[11]
Conclusion
This compound is a promising cationic lipid for the formulation of liposomes for drug delivery. Its positive charge can enhance stability and promote cellular uptake. While specific quantitative data for this compound-based liposomes is emerging, the provided protocols for preparation and characterization, based on established methods for analogous cationic lipids, offer a robust framework for researchers. Further studies are warranted to fully elucidate the specific properties and in vivo performance of drug-loaded liposomes formulated with this compound.
References
- 1. Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications [xiahepublishing.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive study of cationic liposomes composed of DC-Chol and cholesterol with different mole ratios for gene transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimuli-Responsive Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. Stability of liposomal formulations in physiological conditions for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. Stability study of stavudine-loaded O-palmitoyl-anchored carbohydrate-coated liposomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Palmitoylcholine Chloride in Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) is a complex, debilitating, and chronic disease with no approved targeted treatments. Recent metabolomic studies have identified significant alterations in the plasma levels of various metabolites in ME/CFS patients compared to healthy controls. One of the notable findings is the consistent reduction of several long-chain acyl cholines, including Palmitoylcholine chloride, in individuals with ME/CFS.[1][2] Palmitoylcholine, an endogenous acyl choline, is not merely a metabolic intermediate but a bioactive molecule with the potential to modulate cellular signaling pathways.[3][4] Its deficiency in ME/CFS suggests a possible role in the pathophysiology of the disease, making it a molecule of interest for further investigation.
These application notes provide a comprehensive overview of the current understanding of this compound's relevance to ME/CFS and offer detailed, albeit hypothetical, experimental protocols for its utilization in research. The aim is to guide researchers in exploring the potential of this compound as a tool to unravel disease mechanisms and as a potential therapeutic agent.
Quantitative Data Summary
Metabolomic studies have consistently shown decreased levels of Palmitoylcholine and other acyl cholines in the plasma of ME/CFS patients. The following table summarizes representative quantitative data from a key study in the field.
| Metabolite | ME/CFS Mean (Arbitrary Units) | Control Mean (Arbitrary Units) | Fold Change (ME/CFS vs. Control) | p-value | Reference |
| Palmitoylcholine | 1.25 | 2.55 | 0.49 | < 0.05 | [1] |
| Oleoylcholine | 1.30 | 2.68 | 0.48 | < 0.05 | [1] |
| Stearoylcholine | 1.18 | 2.40 | 0.49 | < 0.05 | [1] |
| Linoleoylcholine | 1.42 | 2.90 | 0.49 | < 0.05 | [1] |
Signaling Pathways and Rationale for Investigation
The deficiency of Palmitoylcholine in ME/CFS, a condition characterized by neurological, immunological, and metabolic dysregulation, warrants an investigation into its potential role in relevant signaling pathways. Long-chain acylcholines are known to modulate the cholinergic system, which is crucial for cognitive function, autonomic nervous system regulation, and immune responses.[1][5]
Hypothesized Signaling Pathway Involving Palmitoylcholine in ME/CFS:
Experimental Protocols
The following protocols are designed to investigate the effects of this compound in cellular and animal models relevant to ME/CFS.
Protocol 1: In Vitro Assessment of this compound on Immune Cell Function
Objective: To determine the effect of this compound on the function of immune cells, such as peripheral blood mononuclear cells (PBMCs), from ME/CFS patients and healthy controls.
Experimental Workflow:
Methodology:
-
PBMC Isolation: Isolate PBMCs from fresh blood samples of well-characterized ME/CFS patients and age- and sex-matched healthy controls using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Treat PBMCs with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 24-48 hours. A vehicle control (e.g., sterile saline) should be included.
-
Cytokine Analysis: Collect cell culture supernatants and measure the levels of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) using a multiplex immunoassay (Luminex) or ELISA.
-
Proliferation Assay: Assess T-cell proliferation in response to stimulation (e.g., with anti-CD3/CD28 antibodies) in the presence or absence of this compound using a dye dilution assay like CFSE.
-
Phagocytosis Assay: For isolated monocytes, evaluate their phagocytic capacity using fluorescently labeled beads or bacteria in the presence of this compound.
Protocol 2: Investigation of this compound's Effect on Neuronal Cell Bioenergetics
Objective: To assess the impact of this compound on the mitochondrial function of neuronal cells, which may be relevant to the cognitive dysfunction ("brain fog") observed in ME/CFS.
Experimental Workflow:
Methodology:
-
Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) and differentiate them into a more mature neuronal phenotype using retinoic acid.
-
Treatment: Pre-treat the differentiated neurons with this compound (e.g., 10 µM) for a specified period (e.g., 12-24 hours).
-
Mitochondrial Respiration Analysis: Use a Seahorse XF Analyzer to measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time. Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.
-
Reactive Oxygen Species (ROS) Production: Measure intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescein diacetate (DCFDA).
-
Mitochondrial Membrane Potential: Assess the mitochondrial membrane potential using a fluorescent dye like Tetramethylrhodamine, Ethyl Ester (TMRE).
Protocol 3: Pre-clinical Evaluation of this compound in a Mouse Model of ME/CFS
Objective: To evaluate the in vivo efficacy of this compound in a pre-clinical mouse model that recapitulates key features of ME/CFS, such as post-exertional malaise.
Experimental Workflow:
Methodology:
-
Animal Model: Utilize an established mouse model that exhibits ME/CFS-like symptoms. For example, a model involving repeated forced swimming or viral infection.
-
Treatment: Administer this compound or a vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral gavage) over a defined period.
-
Behavioral Testing:
-
Post-Exertional Malaise: Monitor voluntary wheel running activity before and after a forced exercise challenge.
-
Cognitive Function: Perform tests such as the Y-maze for spatial memory and the novel object recognition test for recognition memory.
-
Pain Sensitivity: Assess mechanical allodynia using von Frey filaments.
-
-
Biochemical Analysis: At the end of the study, collect blood and tissues (brain, spleen, muscle) to measure levels of inflammatory cytokines, neurotransmitters (e.g., acetylcholine), and gene expression profiles related to inflammation and mitochondrial function.
The observed deficiency of this compound in ME/CFS patients presents a compelling rationale for its investigation as a key molecule in the disease's pathophysiology. The proposed application notes and protocols provide a framework for researchers to explore the functional consequences of this deficiency and to evaluate the potential of this compound as a therapeutic agent. Further research in this area is crucial and may open new avenues for understanding and treating ME/CFS.
References
- 1. Long-Chain Acylcholines Link Butyrylcholinesterase to Regulation of Non-neuronal Cholinergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Palmitoylcholine (chloride) | TargetMol [targetmol.com]
- 4. medkoo.com [medkoo.com]
- 5. Arachidonoylcholine and Other Unsaturated Long-Chain Acylcholines Are Endogenous Modulators of the Acetylcholine Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palmitoylcholine Chloride as a Potential Modulator of Ion Channel Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoylcholine chloride is a quaternary ammonium compound that belongs to the class of acylcholines. Structurally, it consists of a choline head group esterified with palmitic acid. While direct studies on the effects of this compound on ion channel activity are limited, its structural similarity to other endogenous lipid signaling molecules, such as palmitoyl-L-carnitine, suggests its potential as a modulator of various ion channels. This document provides an overview of the potential mechanisms of action, compiles relevant data from closely related compounds, and offers detailed protocols for investigating the effects of this compound on ion channel function.
The reversible attachment of palmitic acid to cysteine residues of ion channel proteins, a post-translational modification known as S-palmitoylation, is a well-established mechanism for regulating channel trafficking, localization, and gating properties.[1][2][3] Palmitoylation can influence the function of a wide array of ion channels, including voltage-gated sodium, potassium, and calcium channels, as well as chloride channels.[1][2][3] Given its structure, exogenous application of this compound might mimic or interfere with these endogenous regulatory mechanisms, or act through other lipid-mediated effects on the cell membrane.
Potential Mechanisms of Action
The amphipathic nature of this compound, with its positively charged choline head and a long hydrophobic palmitoyl tail, suggests several potential mechanisms by which it could modulate ion channel activity:
-
Direct Interaction: this compound may bind directly to the ion channel protein, either at the lipid-protein interface or within a specific binding pocket, thereby inducing conformational changes that alter its gating properties.
-
Membrane Perturbation: Incorporation of this compound into the lipid bilayer could alter the physical properties of the membrane, such as fluidity, thickness, and curvature. These changes in the local lipid environment can, in turn, affect the function of embedded ion channels.
-
Modulation of Endogenous Signaling: this compound could influence intracellular signaling pathways that regulate ion channel activity. For instance, it has been reported to inhibit protein kinase C (PKC) activity, a known modulator of many ion channels.[4]
Data from Structurally Related Compounds: Palmitoylcarnitine
Due to the limited direct data on this compound, we present findings from studies on Palmitoyl-L-carnitine and Palmitoyl-DL-carnitine, which share a similar acyl chain and a charged head group. These data provide a valuable starting point for investigating the potential effects of this compound.
Modulation of Calcium Channels
Palmitoylcarnitine has been shown to directly modulate the activity of L-type calcium channels. In studies using reconstituted cardiac L-type Ca2+ channels in planar lipid bilayers, Palmitoyl-L-carnitine exhibited a biphasic effect on channel activity.[5]
| Compound | Concentration | Effect on L-type Ca2+ Channel | Reference |
| Palmitoyl-L-carnitine | 1.0 µM | ~8-fold increase in open probability (initial effect) | [5] |
| Palmitoyl-L-carnitine | >1.0 µM | Decrease in open probability (after a few minutes) | [5] |
| Palmitoyl-L-carnitine | 10 µM | Decrease in single-channel conductance (from 26 to 21 pS) | [5] |
Modulation of Calcium-Activated Chloride Channels
In cultured rat dorsal root ganglion neurons, Palmitoyl-DL-carnitine was found to affect Ca2+-activated chloride currents.
| Compound | Effect on Ca2+-activated Cl- Current | Reference |
| Palmitoyl-DL-carnitine | Reduced amplitude of tail currents | [6] |
| Palmitoyl-DL-carnitine | Greatly prolonged duration of Cl- currents | [6] |
Experimental Protocols
This section provides detailed protocols for investigating the effects of this compound on ion channel activity using the whole-cell patch-clamp technique.
Preparation of this compound Stock Solution
This compound is soluble in organic solvents such as DMSO and ethanol.
-
Reagent: this compound powder.
-
Solvent: Dimethyl sulfoxide (DMSO) or Ethanol.
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving this compound in 100% DMSO or ethanol.
-
Sonication may be required to aid dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed for recording ion channel currents from cultured cells.
Materials:
-
Cultured cells expressing the ion channel of interest.
-
External (extracellular) solution appropriate for the ion channel being studied.
-
Internal (intracellular/pipette) solution appropriate for the ion channel being studied.
-
This compound stock solution.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pulling patch pipettes.
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips at an appropriate density 24-48 hours before the experiment.
-
Just before recording, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
-
Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution, ensuring no air bubbles are trapped at the tip.
-
-
Recording:
-
Obtain a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Begin recording baseline ion channel activity using an appropriate voltage protocol (e.g., voltage steps, ramps).
-
-
Application of this compound:
-
Dilute the this compound stock solution into the external solution to the desired final concentration immediately before application. The final DMSO or ethanol concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects.
-
Apply the this compound-containing external solution to the cell via the perfusion system.
-
Record the ion channel activity in the presence of the compound.
-
To determine the reversibility of the effect, wash out the compound by perfusing with the control external solution.
-
-
Data Analysis:
-
Measure the relevant parameters of ion channel function (e.g., current amplitude, activation/inactivation kinetics, current-voltage relationship) before, during, and after the application of this compound.
-
Construct concentration-response curves to determine the potency (e.g., IC50 or EC50) of this compound.
-
Visualizations
Signaling Pathway: Potential Modulation of Ion Channels by this compound
Caption: Potential pathways for this compound modulation of ion channel activity.
Experimental Workflow: Patch-Clamp Analysis
Caption: Workflow for investigating this compound effects using patch-clamp.
Conclusion
While this compound remains a relatively understudied compound in the context of ion channel modulation, its structural characteristics and the known effects of similar lipids strongly suggest its potential as a bioactive molecule. The data from palmitoylcarnitine provide a compelling rationale for investigating the effects of this compound on a variety of ion channels. The protocols and information provided herein offer a framework for researchers to explore this promising area of study, which could lead to a better understanding of lipid-mediated ion channel regulation and potentially unveil new therapeutic avenues. It is crucial to note that the biological effects may be cell-type and ion-channel specific, warranting a systematic investigation across different experimental systems.
References
- 1. Direct activation of Ca2+ channels by palmitoyl carnitine, a putative endogenous ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitoylcholine (chloride) | TargetMol [targetmol.com]
- 3. Palmitoyl-DL-carnitine has calcium-dependent effects on cultured neurones from rat dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palmitoyl-L-carnitine acts like ouabain on voltage, current, and contraction in guinea pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tools for understanding nanoscale lipid regulation of ion channels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Protein Kinase C Inhibitors Using Palmitoylcholine Chloride as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical mediators of signal transduction pathways governing a wide range of cellular processes, including proliferation, differentiation, apoptosis, and inflammation. Dysregulation of PKC activity has been implicated in numerous diseases, most notably cancer, cardiovascular disorders, and neurological conditions. This central role in pathophysiology makes PKC a compelling target for therapeutic intervention. High-throughput screening (HTS) is a powerful methodology for identifying novel modulators of PKC activity from large chemical libraries.
Palmitoylcholine chloride is an acyl choline known to inhibit Protein Kinase C activity.[1][2] It serves as a useful reference compound in HTS campaigns to validate assay performance and benchmark the potency of putative inhibitors. This document provides detailed application notes and a protocol for a fluorescence-based HTS assay to identify novel PKC inhibitors.
Principle of the Assay
The described HTS assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET). This assay quantifies the phosphorylation of a specific peptide substrate by a PKC isoform. The substrate is labeled with a FRET donor fluorophore, and a phosphorylation-specific antibody is labeled with a FRET acceptor fluorophore. When the substrate is phosphorylated by PKC, the antibody binds to the phosphorylated motif, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits fluorescence at a specific wavelength. The intensity of the FRET signal is directly proportional to the extent of substrate phosphorylation and, therefore, to the activity of PKC. Inhibitors of PKC will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Data Presentation
The following tables provide essential information regarding this compound and a representative dataset from a hypothetical HTS experiment.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₄₄NO₂·Cl | [1] |
| Molecular Weight | 378.0 g/mol | [1] |
| Known Biological Activity | Inhibits Protein Kinase C | [1][2] |
| Reported Inhibitory Concentration | 100 µM | [1] |
| Solubility | DMF: 20 mg/mL, DMSO: 14 mg/mL, Ethanol: 20 mg/mL | [1] |
Table 2: Sample HTS Data for PKC Inhibition Assay
| Compound ID | Concentration (µM) | FRET Signal (RFU) | % Inhibition |
| Negative Control (DMSO) | - | 50,000 | 0% |
| Positive Control (Staurosporine) | 1 | 5,000 | 90% |
| This compound | 100 | 27,500 | 45% |
| Test Compound A | 10 | 45,000 | 10% |
| Test Compound B | 10 | 10,000 | 80% |
| Test Compound C | 10 | 25,000 | 50% |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Protein Kinase C (PKC) Signaling Pathway and Point of Inhibition.
References
Application Note: Fluorescent Labeling of Palmitoylcholine Chloride for Cellular Imaging
References
- 1. Practical labeling methodology for choline-derived lipids and applications in live cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. interchim.fr [interchim.fr]
- 4. salic.med.harvard.edu [salic.med.harvard.edu]
- 5. Fat microscopy: Imaging lipids in cells: MPI-CBG [mpi-cbg.de]
- 7. Fluorescent Lipid Probes & Cell Membrane Stains | Tocris Bioscience [tocris.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biotium.com [biotium.com]
- 10. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Palmitoylcholine Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues of Palmitoylcholine chloride in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
This compound is an amphiphilic molecule, meaning it has both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. This dual nature can make it challenging to dissolve in aqueous buffers, where it may form micelles or precipitate out of solution, leading to inconsistent experimental results.
Q2: What are the general solubility properties of this compound?
This compound is sparingly soluble in water and aqueous buffers. It exhibits higher solubility in organic solvents.
Q3: What is the Critical Micelle Concentration (CMC) of this compound?
The precise Critical Micelle Concentration (CMC) of this compound in various buffers is not extensively documented in publicly available literature. The CMC is the concentration at which surfactant molecules begin to form micelles, and it can be influenced by factors such as temperature, buffer composition, and pH. For experiments where the monomeric form of this compound is required, it is crucial to work at concentrations below the CMC. If the CMC is a critical parameter for your research, experimental determination using techniques like pyrene fluorescence assay or surface tension measurements is recommended.
Q4: How can I increase the solubility of this compound in my aqueous buffer?
Several methods can be employed to enhance the solubility of this compound:
-
Use of Co-solvents: Introducing a small percentage of an organic solvent like DMSO or ethanol can significantly improve solubility.
-
Heating: Gently warming the solution can help dissolve the compound. However, be mindful of the temperature stability of this compound and other components in your experiment.
-
Sonication: Applying ultrasonic energy can aid in dispersing the compound and breaking up aggregates.
-
pH Adjustment: The solubility of some amphiphilic compounds can be pH-dependent. However, the effect of pH on this compound solubility is not well-documented and should be empirically tested for your specific buffer system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation upon addition to aqueous buffer | The concentration of this compound exceeds its solubility limit in the buffer. | - Decrease the final concentration of this compound.- Prepare a higher concentration stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer with vigorous stirring. Ensure the final concentration of the organic solvent is compatible with your experimental system.- Employ the co-solvent method described in the experimental protocols. |
| Cloudy or hazy solution | Formation of micelles or fine precipitates. | - The concentration may be above the Critical Micelle Concentration (CMC). Try working at a lower concentration.- Use sonication to help disperse the compound and create a more uniform solution.- Filter the solution through a 0.22 µm filter if the cloudiness is due to particulates and the micellar form is not desired. |
| Inconsistent experimental results | Poor solubility leading to variable effective concentrations of this compound. | - Ensure complete dissolution of this compound before each experiment. Visually inspect the solution for any particulates.- Prepare fresh solutions for each experiment to avoid potential degradation or precipitation over time.- Validate your stock solution preparation and dilution scheme. |
| Phase separation (oily droplets) | High concentration of the amphiphile leading to the formation of a separate lipid phase. | - Significantly reduce the concentration of this compound.- Increase the volume of the aqueous buffer to better accommodate the lipid. |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvents. Data for aqueous buffers is limited, and the provided values for co-solvent systems are starting points for optimization.
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 20 mg/mL | [1][2] |
| Dimethyl sulfoxide (DMSO) | 14 mg/mL | [1][2] |
| Ethanol | 20 mg/mL | [1][2] |
| Aqueous Buffer (General) | Sparingly Soluble | |
| Co-solvent System (example for in vivo use) | A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS. | [3] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent, which can then be diluted into aqueous buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder completely.
-
If necessary, gently warm the solution at 37°C for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer using a Co-solvent Method
This protocol details how to dilute a stock solution of this compound into an aqueous buffer.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, pH 7.4)
-
Sterile polypropylene tubes
Procedure:
-
Bring the aqueous buffer to the desired experimental temperature.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While vortexing the buffer at a moderate speed, add the required volume of the this compound stock solution dropwise to the buffer.
-
Continue vortexing for at least 30 seconds after adding the stock solution to ensure thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution immediately for your experiments.
Visualizations
References
Stability and degradation of Palmitoylcholine chloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Palmitoylcholine chloride in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, solid this compound should be stored at -20°C.[1][2][3] Solutions of this compound in organic solvents such as DMSO, ethanol, or DMF should be stored at -80°C for extended periods to minimize degradation.[4] For short-term storage of solutions (days to weeks), 0-4°C may be acceptable, but -20°C is recommended for longer durations (months).[1]
Q2: What are the primary degradation pathways for this compound in solution?
A2: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester bond. This results in the formation of palmitic acid and glycerophosphocholine. Another potential degradation route is acyl migration, where the palmitoyl group moves from the sn-1 to the sn-2 position of the glycerol backbone, forming an isomeric lysophosphatidylcholine. This isomerization is influenced by pH and temperature. While specific studies on this compound are limited, the general degradation pathways for lysophosphatidylcholines (LPCs) are well-understood to involve these processes.
Q3: What factors can influence the stability of this compound in solution?
A3: The stability of this compound is primarily affected by:
-
pH: Hydrolysis of the ester linkage is catalyzed by both acid and base. The rate of hydrolysis is generally lowest near neutral pH.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis and acyl migration.[5]
-
Solvent: While soluble in several organic solvents, the presence of water will promote hydrolysis. The stability in organic solvents is generally higher than in aqueous solutions.
-
Presence of Enzymes: If the solution is contaminated with phospholipases (e.g., from biological samples), enzymatic degradation will occur rapidly.
-
Buffer Species: The type of buffer used can also influence the rate of degradation through general acid-base catalysis.
Q4: How can I prepare a stable stock solution of this compound?
A4: To prepare a stable stock solution, dissolve this compound in a dry, high-purity organic solvent such as DMSO, ethanol, or DMF.[2][3][4] It is recommended to prepare a concentrated stock solution to minimize the volume of organic solvent in the final experimental medium. For aqueous experiments, the stock solution should be diluted into the aqueous buffer immediately before use. To enhance dissolution, sonication can be used.[4] Prepared stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness of this compound Solution
| Possible Cause | Troubleshooting Steps |
| Low Solubility in Aqueous Buffer | This compound has limited solubility in aqueous solutions and can form micelles above its critical micelle concentration (CMC). 1. Ensure the final concentration is below the CMC if a true solution is required. 2. For higher concentrations, the formation of a micellar solution is expected. Gentle warming or sonication may help in obtaining a uniform dispersion. 3. Consider the use of a co-solvent, but be mindful of its potential effects on your experimental system. |
| Temperature Effects | Solubility can be temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling. 1. Prepare and use the solution at a consistent temperature. 2. If precipitation occurs upon cooling, gently warm the solution before use to redissolve the compound. |
| Interaction with Other Components | Components in your experimental medium (e.g., salts, proteins) may affect the solubility of this compound. 1. Evaluate the solubility in a simplified buffer system first. 2. If precipitation occurs in a complex medium, consider adjusting the concentration or the order of addition of components. |
Issue 2: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | The compound may be degrading in your experimental setup due to pH, temperature, or enzymatic activity. 1. Prepare fresh solutions for each experiment from a frozen stock. 2. Verify the pH of your experimental buffer. 3. Minimize the incubation time at elevated temperatures. 4. If working with biological samples, consider the presence of endogenous enzymes and work at low temperatures or use enzyme inhibitors if appropriate. |
| Inaccurate Concentration of Stock Solution | Errors in weighing or dissolution can lead to incorrect stock concentrations. 1. Use a calibrated analytical balance for weighing. 2. Ensure complete dissolution of the powder in the organic solvent before making further dilutions. 3. Consider quantifying the stock solution using a suitable analytical method (e.g., HPLC with an appropriate detector). |
| Adsorption to Labware | Lipids like this compound can adsorb to plastic surfaces. 1. Use low-adsorption plasticware or glass vials where possible. 2. Pre-rinsing the pipette tips with the solution before transferring can help minimize loss. |
Stability Data
Table 1: Estimated Effect of pH on Hydrolysis Rate of this compound in Aqueous Solution
| pH | Relative Hydrolysis Rate | Stability |
| < 4 | High | Low |
| 4 - 6 | Moderate | Moderate |
| 6 - 7.5 | Low | High |
| 7.5 - 9 | Moderate | Moderate |
| > 9 | High | Low |
Table 2: Estimated Effect of Temperature on the Stability of this compound in Aqueous Solution (at near-neutral pH)
| Temperature | Estimated Half-life | Stability |
| 4°C | Weeks to Months | Good |
| 25°C (Room Temperature) | Days to Weeks | Moderate |
| 37°C | Hours to Days | Low |
| > 50°C | Minutes to Hours | Very Low |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating capability of an analytical method.[6][7][8]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Evaporate the solvent from 1 mL of the stock solution under a stream of nitrogen. Place the solid residue in an oven at 80°C for 48 hours. Reconstitute in methanol before analysis.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-degraded control, by a suitable analytical method, such as HPLC-MS.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Calculate the percentage of degradation.
Protocol 2: HPLC-MS Method for the Analysis of this compound and its Degradation Products
This is a general method that can be optimized for specific applications.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the more hydrophobic compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive mode.
-
MS Scan Mode: Full scan to detect all ions and product ion scan of the parent mass of this compound to identify specific fragments.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Degradation of lysophosphatidylcholine by lysosomes. Stimulation of lysophospholipase C by taurocholate and deficiency in Niemann-Pick fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lyso-phosphatidylcholine as an interfacial stabilizer for parenteral monoclonal antibody formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Troubleshooting Palmitoylcholine Chloride-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Palmitoylcholine chloride. The information is tailored for researchers, scientists, and drug development professionals to help ensure consistent and reliable assay results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Assay Reproducibility: Why am I seeing inconsistent results between experiments?
Inconsistent results in this compound-based assays can stem from several factors, primarily related to its properties as a lysophospholipid and its tendency to form micelles.
-
Critical Micelle Concentration (CMC): this compound is an amphipathic molecule that self-assembles into micelles above a certain concentration, known as the Critical Micelle Concentration (CMC). The formation of micelles can significantly alter the effective concentration of monomeric this compound available to interact with biological targets, leading to variability in assay results.[1][2] The CMC is influenced by factors such as temperature, pH, and the ionic strength of the buffer.[3]
-
Solution Preparation and Storage: The solubility and stability of this compound are critical for consistent results. Improper dissolution or storage can lead to the formation of aggregates or degradation of the compound.
-
Cell-Based Assay Variability: In cell-based assays, factors such as cell passage number, seeding density, and incubation times can all contribute to variability.
Troubleshooting Steps:
-
Mind the CMC: Be aware of the CMC of this compound in your specific assay buffer. If possible, work at concentrations below the CMC to ensure a homogenous solution of monomers. If you must work above the CMC, ensure that the micellar state is consistent across experiments by carefully controlling all experimental parameters.
-
Standardize Solution Preparation: Develop a standardized protocol for preparing this compound solutions. This should include details on the solvent, temperature, and mixing method (e.g., sonication) to ensure complete and consistent dissolution.[4]
-
Control Assay Conditions: Tightly control all assay parameters, including temperature, pH, incubation times, and cell culture conditions.
2. Solubility Issues: How can I ensure this compound is properly dissolved?
This compound has limited solubility in aqueous solutions and requires careful preparation to achieve a homogenous solution.
| Solvent | Solubility | Recommendations |
| DMSO | 14 mg/mL (37.03 mM) | Sonication is recommended for complete dissolution.[4] |
| Ethanol | 20 mg/mL (52.9 mM) | Sonication is recommended.[4] |
| DMF | 20 mg/mL (52.9 mM) | Sonication is recommended.[4] |
Protocol for Preparing an Aqueous Solution from a DMSO Stock:
-
Prepare a concentrated stock solution in DMSO.
-
To prepare a working solution, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline/PBS/ddH2O.[4]
-
Add the solvents sequentially, ensuring the previous solvent has fully dissolved the compound before adding the next.[4]
-
For in vivo experiments in mice, the DMSO concentration should generally be kept below 10%.[4]
3. Inconsistent Biological Activity: Why is the inhibitory effect on Protein Kinase C (PKC) varying?
The observed inhibitory activity of this compound on PKC can be influenced by its physical state in the assay medium.
-
Modulator, not a simple inhibitor: this compound is considered a lipophilic modulator of PKC rather than a simple inhibitor.[5] It can enhance the phorbol ester dependency of the enzyme, augmenting its activity in the presence of phorbol esters while inhibiting the basal activity.[5] This dual effect can lead to variability if the assay conditions, particularly the presence of other lipids or activators, are not well-controlled.
-
Micelle Formation: As with other assays, the formation of micelles can sequester the this compound monomers, reducing their effective concentration and thus their inhibitory effect on PKC.
Troubleshooting Workflow for PKC Inhibition Assays:
References
- 1. nanoscience.com [nanoscience.com]
- 2. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaml.com [oaml.com]
- 4. Palmitoylcholine (chloride) | TargetMol [targetmol.com]
- 5. Modulation by palmitoylcarnitine of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Quality control measures for ensuring the purity of Palmitoylcholine chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the purity of Palmitoylcholine chloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a lysophospholipid, a class of molecules that are integral components of cell membranes and are involved in cellular signaling. In research, it is used to study various biological processes. The purity of this compound is critical as impurities can lead to erroneous experimental results, misinterpretation of data, and potential cytotoxicity in cell-based assays.
Q2: What are the recommended storage conditions for this compound?
To ensure its stability, this compound powder should be stored at -20°C for long-term storage, where it can be stable for up to three years.[1] For solutions in solvents, it is recommended to store them at -80°C for up to one year.[1] The compound is typically shipped at ambient temperature or with blue ice.[1]
Q3: What are suitable solvents for dissolving this compound?
This compound is soluble in several organic solvents. The approximate solubilities are:
Sonication may be required to aid dissolution.[1]
Q4: What are the primary analytical methods for assessing the purity of this compound?
The most common methods for determining the purity and identity of this compound are High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the quality control analysis of this compound.
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Secondary interactions with stationary phase: The positively charged choline head group can interact with residual silanols on silica-based columns. 2. Column overload: Injecting too concentrated a sample. 3. Inappropriate mobile phase pH: The pH can affect the ionization state of the analyte and silanols. | 1. Use a high-purity, end-capped column. Add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (e.g., 0.1%). 2. Reduce the injection volume or dilute the sample. 3. Adjust the mobile phase pH to be between 2 and 8 for silica-based columns. |
| Ghost Peaks | 1. Contaminated mobile phase: Impurities in the solvents or additives. 2. Carryover from previous injections: Residue from a previous, more concentrated sample in the injector. 3. System contamination: Contaminants leaching from tubing, seals, or other system components. | 1. Use high-purity HPLC-grade solvents and fresh mobile phase. Filter the mobile phase before use. 2. Implement a robust needle wash protocol between injections, using a strong solvent. 3. Flush the entire HPLC system with a strong solvent like isopropanol. |
| Irreproducible Retention Times | 1. Inadequate column equilibration: Insufficient time for the column to stabilize with the mobile phase. 2. Fluctuations in column temperature: Temperature changes can affect viscosity and retention. 3. Changes in mobile phase composition: Inaccurate mixing or evaporation of a volatile solvent component. | 1. Ensure the column is equilibrated for a sufficient time before starting the analysis. 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phase daily and keep solvent reservoirs capped. |
HNMR Analysis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Broad Peaks | 1. Sample aggregation: this compound is amphiphilic and can form micelles at higher concentrations. 2. Presence of paramagnetic impurities: Trace metals can cause peak broadening. 3. Poor shimming: Inhomogeneous magnetic field across the sample. | 1. Analyze the sample at a lower concentration. 2. Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA if metal contamination is suspected. 3. Re-shim the spectrometer before acquiring the spectrum. |
| Unexpected Signals | 1. Impurities in the sample: Residual starting materials, by-products, or degradation products. 2. Contaminated NMR tube or solvent: Residues in the tube or impurities in the deuterated solvent. | 1. Refer to the section on common impurities. If possible, run a 2D NMR experiment (e.g., COSY, HSQC) to help identify the impurities. 2. Use a clean, high-quality NMR tube and fresh, high-purity deuterated solvent. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD)
This method is suitable for the quantitative analysis of this compound, which lacks a strong UV chromophore.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 20% B
-
5-20 min: 20% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 20% B
-
30-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector: Charged Aerosol Detector (CAD)
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid).
¹H NMR Spectroscopy
This protocol is for the structural confirmation of this compound.
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Deuterated Methanol (CD₃OD)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of CD₃OD.
-
Parameters:
-
Pulse Program: Standard 1D proton
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
-
Expected Chemical Shifts (δ, ppm):
-
~0.9 (t): Terminal methyl group of the palmitoyl chain.
-
~1.3 (m): Methylene protons of the palmitoyl chain.
-
~1.6 (m): Methylene protons β to the carbonyl group.
-
~2.3 (t): Methylene protons α to the carbonyl group.
-
~3.2 (s): Methyl protons of the choline head group.
-
~3.6 (m): Methylene protons of the choline head group adjacent to the nitrogen.
-
~4.3 (m): Methylene protons of the choline head group adjacent to the ester oxygen.
-
Common Impurities and Degradation Products
| Impurity/Degradation Product | Potential Source | Analytical Detection |
| Palmitic Acid | Hydrolysis of the ester bond. | HPLC: Elutes earlier than this compound. ¹H NMR: Absence of choline signals and presence of a carboxylic acid proton signal. |
| Choline Chloride | Hydrolysis of the ester bond. | HPLC: Very early elution. ¹H NMR: Characteristic choline signals without the palmitoyl chain signals. |
| Lysophosphatidylcholine | Incomplete acylation during synthesis or acyl migration. | HPLC: May elute close to the main peak. Mass spectrometry would be required for definitive identification. |
| Unreacted Starting Materials | Incomplete reaction during synthesis (e.g., palmitoyl chloride). | HPLC: Presence of additional peaks. GC-MS might be necessary for volatile starting materials. |
Visualization of Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of this compound.
This workflow outlines the key steps from sample receipt to the final decision on the quality of the this compound, incorporating both HPLC and HNMR analyses. If the sample fails to meet the quality criteria, the troubleshooting guides provided in this document should be consulted.
References
Validation & Comparative
Unraveling the PKC Inhibitory Landscape: A Comparative Look at Palmitoylcholine Chloride and Other Acylcholines
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the Protein Kinase C (PKC) inhibitory activity of Palmitoylcholine chloride and other long-chain acylcholines. While direct comparative studies with quantitative IC50 values are not extensively available in the current body of scientific literature, this document synthesizes existing knowledge on related compounds and outlines a comprehensive experimental protocol to enable such comparative investigations.
Introduction to Acylcholines and Protein Kinase C
Acylcholines, esters of choline and fatty acids, are a class of lipid molecules with diverse biological activities. This compound, with its 16-carbon saturated acyl chain, is of particular interest for its potential role in cellular signaling. Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to signal transduction, regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis. The modulation of PKC activity is a key area of research for the development of therapeutics for various diseases, including cancer and inflammatory disorders. This guide explores the current understanding of how long-chain acylcholines may influence PKC activity.
Comparative Analysis of PKC Inhibition: Current Landscape
Direct, quantitative comparisons of the PKC inhibitory potency (e.g., IC50 values) of this compound against other acylcholines like Myristoylcholine chloride (14-carbon chain) and Stearoylcholine chloride (18-carbon chain) are not well-documented in published research. However, studies on structurally similar molecules provide some insights into the potential interactions of these compounds with PKC.
It is noteworthy that the effects of long-chain fatty acyl compounds on PKC are not always inhibitory. For instance, myristate, the free fatty acid counterpart to myristoylcholine, has been observed to activate PKC. Conversely, Palmitoylcarnitine, which shares the long-chain acyl group with palmitoylcholine but has a carnitine head group instead of choline, has been reported to act as a modulator of PKC, suggesting a complex interaction that may not be simple inhibition. These findings underscore the necessity for direct experimental evaluation of the PKC inhibitory activity of this compound and its acylcholine analogs.
Experimental Protocol: In Vitro PKC Inhibition Assay
To facilitate the direct comparison of the PKC inhibitory activity of this compound and other acylcholines, the following detailed experimental protocol for an in vitro radioactive kinase assay is provided. This protocol is based on established methodologies for measuring PKC activity.
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound, Myristoylcholine chloride, and Stearoylcholine chloride on the activity of a purified PKC isoform (e.g., PKCα, β, or γ).
Materials:
-
Purified, active PKC enzyme
-
PKC substrate peptide (e.g., Ac-MBP(4-14) or similar)
-
[γ-³²P]ATP (radiolabeled ATP)
-
ATP solution
-
PKC lipid activator (e.g., phosphatidylserine and diacylglycerol vesicles)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
-
Test compounds: this compound, Myristoylcholine chloride, Stearoylcholine chloride, dissolved in an appropriate solvent (e.g., DMSO).
-
Positive control inhibitor (e.g., Staurosporine)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test acylcholines and the positive control inhibitor. Serially dilute these compounds to obtain a range of concentrations for the assay. Prepare the lipid activator vesicles by sonication.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order: assay buffer, lipid activator, PKC substrate peptide, and the test acylcholine compound at various concentrations (or vehicle control).
-
Enzyme Addition: Add the purified PKC enzyme to the reaction mixture and briefly pre-incubate at 30°C for 5 minutes.
-
Initiation of Reaction: Start the kinase reaction by adding the [γ-³²P]ATP/ATP mixture. The final ATP concentration should be close to the Km of the PKC isoform being used.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes) that ensures the reaction is in the linear range.
-
Stopping the Reaction: Terminate the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Washing: Wash the P81 papers extensively with the stop solution (e.g., 0.75% phosphoric acid) to remove unbound [γ-³²P]ATP.
-
Quantification: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the amount of incorporated ³²P using a scintillation counter.
-
Data Analysis:
-
Subtract the background counts (reaction without enzyme) from all other readings.
-
Calculate the percentage of PKC inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each acylcholine by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation: The calculated IC50 values for this compound and other tested acylcholines should be summarized in a table for direct comparison.
| Compound | IC50 (µM) for PKC Inhibition |
| This compound | Experimental Value |
| Myristoylcholine chloride | Experimental Value |
| Stearoylcholine chloride | Experimental Value |
| Staurosporine (Control) | Experimental Value |
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for the in vitro PKC inhibition assay.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
Conclusion
The investigation into the PKC inhibitory activity of this compound and other acylcholines is an emerging area of research. While direct comparative data is currently sparse, the provided experimental framework offers a robust methodology for researchers to elucidate the inhibitory profiles of these compounds. Such studies are crucial for understanding the structure-activity relationships of acylcholines in modulating PKC signaling and for the potential development of novel therapeutic agents. It is anticipated that future research will provide the quantitative data necessary for a comprehensive comparison.
A Comparative Guide to Palmitoylcholine Chloride and Palmitoylcarnitine in Mitochondrial Function Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of palmitoylcholine chloride and palmitoylcarnitine for use in mitochondrial function studies. Below, we detail their mechanisms of action, present supporting experimental data, and provide established experimental protocols.
Introduction
The study of mitochondrial fatty acid oxidation is crucial for understanding metabolic health and disease. Two molecules with a shared palmitoyl tail, palmitoylcarnitine and the less-studied this compound, offer different approaches to investigating mitochondrial function. Palmitoylcarnitine is a well-established intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. In contrast, direct experimental evidence for the role of this compound in mitochondrial bioenergetics is scarce. This guide will compare the known effects of palmitoylcarnitine with the inferred effects of this compound, based on the activities of its constituent parts: palmitate and choline.
Palmitoylcarnitine: The Established Substrate for Mitochondrial β-Oxidation
Palmitoylcarnitine is the product of the reaction between palmitoyl-CoA and carnitine, catalyzed by carnitine palmitoyltransferase I (CPT-I) on the outer mitochondrial membrane. It is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT-II) converts palmitoylcarnitine back to palmitoyl-CoA, which then enters the β-oxidation pathway to generate acetyl-CoA, NADH, and FADH2 for ATP production.[1][2]
Quantitative Data on Mitochondrial Function
The following table summarizes the observed effects of palmitoylcarnitine on key mitochondrial parameters.
| Mitochondrial Parameter | Effect of Palmitoylcarnitine | Concentration Range | Cell/Tissue Type | Citation |
| Oxygen Consumption Rate (OCR) | Stimulates mitochondrial respiration | 50 µM | Rat heart mitochondria | [3] |
| Mitochondrial Membrane Potential (ΔΨm) | Slight hyperpolarization | 1 and 5 µM | Rat ventricular myocytes | [4][5] |
| Depolarization | 10 µM | Rat ventricular myocytes | [4][5] | |
| Reactive Oxygen Species (ROS) Production | Modest increase | 1 µM | Rat ventricular myocytes | [4] |
| Significant increase | 10 µM | Rat ventricular myocytes | [4][5] |
This compound: A Hypothetical Modulator of Mitochondrial Function
Palmitate: This saturated fatty acid is known to induce mitochondrial dysfunction.[1][6][7][8][9] Studies have shown that exposure to palmitate can lead to a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and ultimately, cellular apoptosis.[7]
Choline: Choline is an essential nutrient with a more complex role in mitochondrial health. Choline deficiency has been demonstrated to impair mitochondrial function, leading to decreased membrane potential and increased ROS production.[6] Conversely, choline supplementation has been shown to be protective, enhancing mitochondrial membrane potential and reducing oxidative stress in some models.[6] However, it is also important to note that choline metabolism within the mitochondria can itself be a source of ROS.[1]
Given these opposing potential effects, the net impact of this compound on mitochondrial function is uncertain and would likely depend on the specific cellular context and the metabolic pathways that are active.
Signaling Pathways and Experimental Workflows
Palmitoylcarnitine Metabolism and Transport
The following diagram illustrates the well-characterized pathway of palmitoylcarnitine transport into the mitochondria and its subsequent entry into β-oxidation.
References
- 1. Choline and dimethylglycine produce superoxide/hydrogen peroxide from the electron transport chain in liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Aberrant regulation of choline metabolism by mitochondrial electron transport system inhibition in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylcholine Affects Inner Membrane Protein Translocases of Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Choline restores respiration in Psd1-deficient yeast by replenishing mitochondrial phosphatidylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Reactive oxygen species in choline deficiency-induced apoptosis in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of choline on hepatic lipid metabolism, mitochondrial function and antioxidative status in human hepatic C3A cells exposed to excessive energy substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Reproducibility and Comparative Performance of Palmitoylcholine Chloride in Experimental Research
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Palmitoylcholine chloride, a member of the acylcholine family, is a bioactive lipid that has been utilized in various in vitro experimental settings. Its reported effects, primarily the inhibition of Protein Kinase C (PKC) and the induction of hemolysis, have positioned it as a tool for studying specific cellular signaling pathways and membrane dynamics. However, the reproducibility of these effects and its performance relative to other available compounds are critical considerations for researchers designing robust experimental protocols. This guide provides an objective comparison of this compound with alternative molecules and outlines detailed experimental methodologies to aid in the critical assessment of its application.
Comparative Efficacy of Protein Kinase C Inhibition
One of the most cited biological activities of Palmitoylcholine is its ability to inhibit Protein Kinase C (PKC), a crucial enzyme in cellular signal transduction. The reproducibility of this effect is often inferred from consistent observations across different studies, although direct replication studies are not extensively documented. Comparison with other known PKC inhibitors provides a clearer picture of its relative potency and mechanism of action.
| Compound | Reported IC50 for PKC Inhibition | Key Mechanistic Features | Reference |
| This compound | ~35 µM | Reported to enhance the phorbol ester dependency of PKC, suggesting it acts as a lipophilic modulator rather than a simple competitive inhibitor.[1] | [1] |
| Palmitoyl-carnitine | Half-maximal inhibition at 35 µM | Similar to Palmitoylcholine, it is a lipophilic modulator of PKC.[1][2] | [1][2] |
| POC-16 (Palmitoyl-carnitine analog) | Half-maximal inhibition at 12 µM | A more potent analog of palmitoyl-carnitine.[2] | [2] |
| H-7 | - | A known inhibitor of protein kinase C.[3][4] | [3][4] |
| Staurosporine | nM range | A potent, broad-spectrum ATP-competitive kinase inhibitor. | [5] |
| Midostaurin | nM range | A staurosporine analog with higher specificity for PKC compared to staurosporine.[5] | [5] |
| Enzastaurin | nM range | A selective inhibitor of PKCβ.[5] | [5] |
Note: The inhibitory concentrations can vary depending on the specific PKC isoform and the experimental conditions.
Comparative Hemolytic Activity
This compound is known to induce hemolysis, the rupture of red blood cells. This effect is attributed to its detergent-like properties, which disrupt the cell membrane. The hemolytic potential of this compound can be compared with other lysophospholipids to understand the structure-activity relationship.
| Compound | Relative Hemolytic Activity | Factors Influencing Activity | Reference |
| Palmitoylcholine (a lysophosphatidylcholine) | High | The rate of transfer into the erythrocyte membrane and the amount accumulated are key determinants. The length of the fatty acyl chain influences the rate of transfer.[6] | [6][7] |
| Dilauroylglycerophosphocholine (C12:0) | High | Shorter fatty acyl chains generally lead to a faster rate of transfer and hemolysis.[6] | [6] |
| Dicapryloylglycerophosphocholine (C8:0) | High | Induces rapid hemolysis at relatively high concentrations.[6] | [6] |
| Dilauroylglycerophosphoethanolamine | Low | The head group modification significantly affects hemolytic activity, likely due to a poorer transfer rate into the erythrocyte membrane.[6] | [6] |
Experimental Protocols
To ensure the reproducibility of experimental results, adherence to detailed and consistent protocols is paramount. Below are methodologies for key experiments involving this compound.
Protocol 1: In Vitro Protein Kinase C Inhibition Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on PKC activity.
Materials:
-
Purified Protein Kinase C (from rat brain or recombinant source)
-
This compound
-
Phosphatidylserine (PtdSer)
-
Dioctanoylglycerol (DO)
-
ATP (radiolabeled [γ-³²P]ATP for radioactivity-based assays)
-
Histone H1 (as a substrate)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, PtdSer, and DO.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Add the PKC enzyme and the substrate (Histone H1) to the mixture.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Stop the reaction by adding cold TCA.
-
Spot the reaction mixture onto phosphocellulose paper and wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound relative to the vehicle control.
Protocol 2: Erythrocyte Hemolysis Assay
This protocol outlines a method to evaluate the hemolytic activity of this compound.
Materials:
-
Freshly collected red blood cells (RBCs) from a suitable species (e.g., rat, human)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Spectrophotometer
Procedure:
-
Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.
-
Prepare serial dilutions of this compound in PBS.
-
In a microtiter plate or microcentrifuge tubes, mix the RBC suspension with the different concentrations of this compound. Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (PBS only).
-
Incubate the mixtures at 37°C for a specified time (e.g., 1 hour).
-
Centrifuge the samples to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new microtiter plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm) using a spectrophotometer.
-
Calculate the percentage of hemolysis for each concentration of this compound using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of this compound's action, the following diagrams are provided.
Caption: Workflow for the in vitro Protein Kinase C (PKC) inhibition assay.
Caption: Workflow for the erythrocyte hemolysis assay.
Caption: Putative modulation of Protein Kinase C (PKC) by this compound.
Conclusion
While direct, peer-reviewed studies focused solely on the reproducibility of this compound's effects are not abundant, the existing literature provides a basis for its consistent action as a PKC modulator and a hemolytic agent. Researchers should critically evaluate the concentrations used in previous studies and perform dose-response experiments to establish the effective range in their specific experimental system. The comparative data presented here offers a framework for selecting the most appropriate tool for a given research question, considering factors such as potency, specificity, and mechanism of action. The provided protocols and workflows are intended to facilitate the design of reproducible experiments and contribute to a more robust understanding of the biological roles of acylcholines.
References
- 1. Modulation by palmitoylcarnitine of protein kinase C activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.uc.cl [repositorio.uc.cl]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of epidermal growth factor binding in rat pancreatic acini by palmitoyl carnitine: evidence for Ca2+ and protein kinase C independent regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials [mdpi.com]
- 6. Hemolytic activities of various phospholipids and their relation to the rate of transfer between membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A hemolytic lipoprotein containing lysophosphatidylcholine produced in incubated mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Palmitoylcholine Chloride's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known and inferred effects of Palmitoylcholine chloride across various cell lines. Due to a lack of direct cross-validation studies on this compound, this guide synthesizes data from studies on its constituent parts—palmitic acid and choline—and closely related molecules. This approach offers a predictive framework for its potential effects and highlights the necessity for direct comparative research.
Comparative Efficacy and Cytotoxicity
While direct comparative data for this compound is limited, we can infer its potential cytotoxic effects by examining studies on related compounds. The following table summarizes the observed effects of palmitic acid, choline derivatives, and other relevant lipids on various cancer cell lines. This comparative analysis suggests that the effects of this compound are likely to be cell-line dependent.
| Cell Line | Compound | Concentration | Observed Effect | Citation |
| MDA-MB-231 (Breast Cancer) | Palmitic Acid | Not specified | Inhibited proliferation and induced apoptosis. | [1] |
| A549 (Lung Cancer) | Palmitic Acid | Not specified | Induced apoptotic cell death, ER stress, and oxidative stress. | [2] |
| HeLa (Cervical Cancer) | Choline Chloride | 40 mM | 5- to 7-fold increase in alkaline phosphatase activity. | [3] |
| HeLa (Cervical Cancer) | Fluorescent Choline Derivative (CFA) | IC50 = 200 ± 18 µM | Cytotoxic at high concentrations. | [4] |
| MCF-7 (Breast Cancer) | Fluorescent Choline Derivative (CFA) | IC50 = 105 ± 3 µM | More susceptible to cytotoxic action than HeLa cells. | [4] |
| Jurkat (T-cell Leukemia) | UV-C induced apoptosis | Not applicable | Apoptosis is preceded by a decrease in intracellular chloride. | [5] |
Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Experimental Protocols
To facilitate the cross-validation of this compound's effects, detailed protocols for key experimental assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
Apoptosis Detection: Annexin V Staining
Annexin V is a cellular protein that binds to phosphatidylserine (PS), a lipid that is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed and treat cells with this compound as for the MTT assay.
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on the activities of its components and related molecules, several pathways are likely to be involved.
Protein Kinase C (PKC) Inhibition
(±)-Palmitoylcarnitine chloride, a structurally similar molecule, is a known inhibitor of Protein Kinase C (PKC)[6]. PKC is a family of protein kinases that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins. Various PKC isoforms play crucial roles in cellular processes such as proliferation, differentiation, and apoptosis. Inhibition of specific PKC isoforms has been a target for cancer therapy[7]. It is plausible that this compound also exerts some of its effects through the modulation of PKC signaling.
Caption: Hypothetical inhibition of PKC by this compound.
Induction of Apoptosis
Palmitic acid, a component of this compound, has been shown to induce apoptosis in several cancer cell lines[1][2]. Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.
Caption: Overview of the main apoptosis signaling pathways.
Experimental Workflow for Cross-Validation
To systematically evaluate and compare the effects of this compound across different cell lines, the following experimental workflow is recommended.
Caption: Workflow for cross-validating this compound effects.
Alternatives and Future Directions
Given the sparse data on this compound, researchers may consider evaluating other acylcholines or lipid-based compounds for which more extensive comparative data is available. Furthermore, direct cross-validation studies on this compound are critically needed to establish its efficacy and selectivity across a panel of cancer cell lines. Such studies would be invaluable for determining its potential as a therapeutic agent and for identifying the cancer types that are most likely to respond to its effects. Investigating its impact on a wider range of signaling pathways beyond PKC and apoptosis will also be crucial for a comprehensive understanding of its mechanism of action.
References
- 1. Saturated fatty acid-induced apoptosis in MDA-MB-231 breast cancer cells. A role for cardiolipin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipotoxicity in human lung alveolar type 2 A549 cells: Mechanisms and protection by tannic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of alkaline phosphatase activity in HeLa cells by choline chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro detection of cancer cells using a novel fluorescent choline derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective role of intracellular chloride in the regulation of the intrinsic but not extrinsic pathway of apoptosis in Jurkat T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (±)-Palmitoylcarnitine chloride, Protein kinase C (PKC) inhibitor (CAS 6865-14-1) | Abcam [abcam.com]
- 7. Targeting Protein Kinase C for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Palmitoylcholine Chloride and Staurosporine as Protein Kinase C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Palmitoylcholine chloride and the well-characterized Protein Kinase C (PKC) inhibitor, staurosporine. We will delve into their inhibitory profiles, mechanisms of action, and provide supporting experimental data to aid in the selection of the appropriate inhibitor for your research needs.
Introduction to PKC Inhibition
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and cellular migration. Dysregulation of PKC signaling is implicated in various diseases, most notably cancer, making PKC isozymes attractive targets for therapeutic intervention. The development and characterization of small molecule inhibitors are paramount for both basic research and clinical applications. This guide focuses on two such molecules: this compound, a lipid-based modulator, and staurosporine, a potent and widely used pan-kinase inhibitor.
Comparative Analysis of Inhibitory Activity
The inhibitory potency of this compound and staurosporine against PKC varies significantly, reflecting their distinct mechanisms of action. Staurosporine is a high-affinity, broad-spectrum inhibitor, while this compound exhibits a more modulatory and less potent effect.
| Inhibitor | Target(s) | IC50 Values | Mechanism of Action |
| This compound | Protein Kinase C (PKC) | Inhibits PKC activity at 100 µM[1][2] | Lipophilic modulator of PKC activity. Its mechanism is suggested to be independent of Ca2+ and the phorbol ester binding site. |
| Staurosporine | Pan-kinase inhibitor | PKC (general): 0.7 nM, 2.7 nM, 3 nM[3][4][5] | ATP-competitive inhibition at the kinase catalytic domain.[6] |
| PKCα | 2 nM, 29 nM, 58 nM[7][3] | ||
| PKCβ | 34 nM, 65 nM[7] | ||
| PKCγ | 5 nM, 30 nM, 49 nM[7][3] | ||
| PKCδ | 20 nM, 325 nM[7][3] | ||
| PKCε | 73 nM, 160 nM[7][3] | ||
| PKCη | 4 nM[3] | ||
| PKCζ | 1086 nM (weakly active)[3] |
Mechanism of Action
The fundamental difference between these two inhibitors lies in their mode of interaction with PKC.
Staurosporine: As an ATP-competitive inhibitor, staurosporine binds to the ATP-binding pocket of the kinase domain of a wide array of protein kinases, not limited to PKC.[6] This broad selectivity is a double-edged sword; while it is a potent tool for inhibiting PKC, its pan-kinase activity can lead to off-target effects in cellular studies.
This compound: The mechanism of this compound is less direct. It is described as a lipophilic modulator of PKC.[8] Evidence suggests it enhances the phorbol ester dependency of the enzyme, meaning it can augment PKC activity in the presence of activators like phorbol esters while inhibiting basal activity.[8] This suggests an allosteric modulatory role rather than direct competition at the active site. It is important to note that much of the literature discussing the PKC inhibitory effects of "palmitoyl" lipids refers to palmitoylcarnitine, and these terms are sometimes used interchangeably.
Signaling Pathway and Inhibition Points
The following diagram illustrates the canonical PKC signaling pathway and the distinct points of intervention for staurosporine and this compound.
Caption: PKC signaling pathway and inhibitor action.
Experimental Protocols
A standard method to assess the inhibitory activity of compounds against PKC is the in vitro kinase assay. Below is a generalized protocol.
Objective: To determine the IC50 value of an inhibitor for a specific PKC isozyme.
Materials:
-
Recombinant human PKC isozyme
-
Fluorescently labeled PKC substrate peptide
-
ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation
-
Test inhibitors (this compound, staurosporine)
-
Microplate reader capable of detecting fluorescence polarization or similar detection method
Experimental Workflow:
Caption: In vitro PKC inhibition assay workflow.
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound and staurosporine in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, add the assay buffer, recombinant PKC isozyme, lipid activators (PS and DAG), and the fluorescently labeled substrate peptide.
-
Inhibitor Addition: Add the diluted inhibitors to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Reaction Initiation: Start the kinase reaction by adding a predetermined concentration of ATP to all wells.
-
Incubation: Incubate the plate at 30°C for a specified time, allowing the phosphorylation reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a chelating agent like EDTA, which sequesters the Mg2+ ions necessary for kinase activity.
-
Detection: Measure the output signal (e.g., fluorescence polarization). The degree of phosphorylation will correlate with a change in the signal.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound and staurosporine represent two distinct classes of PKC inhibitors.
-
Staurosporine is a potent, ATP-competitive, pan-kinase inhibitor suitable for studies where broad and strong inhibition of PKC and other kinases is desired. Its well-defined mechanism and high potency make it a valuable, albeit non-selective, research tool.
-
This compound acts as a weaker, lipid-based modulator of PKC. Its more subtle, modulatory mechanism may be of interest for studying the nuanced regulation of PKC by the lipid environment of the cell. Researchers should be aware of its lower potency and the potential ambiguity in the literature with the related compound, palmitoylcarnitine.
The choice between these two inhibitors will ultimately depend on the specific experimental goals. For targeted inhibition of PKC in a cellular context, more selective inhibitors that have been developed as alternatives to staurosporine should also be considered. For investigating the interplay between lipid signaling and PKC activation, this compound may offer unique insights.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Palmitoylcholine (chloride) | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Staurosporine inhibits protein kinase C and prevents phorbol ester-mediated leukotriene D4 receptor desensitization in RBL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential inhibition of protein kinase C isozymes by UCN-01, a staurosporine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Palmitoylcholine Chloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential guidance on the safe handling, personal protective equipment (PPE), and disposal of Palmitoylcholine chloride (CAS 2932-74-3), fostering a secure research environment.
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2), H319: Causes serious eye irritation.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical safety goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Not generally required if handled in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
| Handling solutions and performing experiments | Chemical safety goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Not generally required if handled in a well-ventilated area or a chemical fume hood. |
| Cleaning spills | Chemical safety goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron or coveralls over a laboratory coat. | A NIOSH-approved respirator may be required depending on the size and nature of the spill. |
It is imperative to inspect all PPE before use and to follow proper techniques for donning and doffing to avoid cross-contamination. Contaminated gloves should be disposed of in accordance with institutional and local regulations.[1]
Safe Handling and Storage
-
Handling: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[1] Avoid contact with skin and eyes.[1] When handling the solid form, prevent the formation of dust and aerosols.[1] Standard good laboratory hygiene practices should be followed, including washing hands thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
First Aid Measures
In the event of exposure, immediate action is crucial:
-
After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
After skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Spill and Disposal Procedures
-
Spills: In the event of a spill, evacuate personnel from the immediate area. Use personal protective equipment to avoid dust formation and contact with the substance.[1] Carefully sweep up the solid material and place it in a suitable, closed container for disposal.[1] Do not let the product enter drains.[1]
-
Disposal: Dispose of this compound and any contaminated materials as hazardous waste. Contact a licensed professional waste disposal service for proper disposal.[1] Do not dispose of it as regular laboratory trash.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe Handling Workflow for this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
